2,3,6-Trimethylquinolin-4-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,6-trimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-7-4-5-11-10(6-7)12(14)8(2)9(3)13-11/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXBHMPKNBRNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556621 | |
| Record name | 2,3,6-Trimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447-42-3 | |
| Record name | 2,3,6-Trimethyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1447-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Trimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3,6-trimethylquinolin-4(1H)-one tautomerism mechanism
An In-Depth Technical Guide to the Tautomerism Mechanism of 2,3,6-Trimethylquinolin-4(1H)-one
Executive Summary
The tautomeric equilibrium of 2,3,6-trimethylquinolin-4(1H)-one represents a critical structural variable in the design of quinolone-based pharmacophores. While often simplified as a static ketone in chemical databases, this scaffold exists in a dynamic equilibrium between the predominant 4-oxo (lactam/keto) form and the 4-hydroxy (lactim/enol) form. This guide dissects the mechanistic drivers of this equilibrium, quantifying the steric and electronic influence of the trimethyl substitution pattern (2,3,6-positions) and providing validated protocols for spectroscopic differentiation.
Structural Foundations & Mechanistic Pathways
The core phenomenon is a prototropic tautomerism involving the migration of a proton between the nitrogen atom (N1) and the oxygen atom at position 4 (O4).[1] Unlike simple ketones, this transformation is governed by the restoration of aromaticity in the pyridine ring of the quinoline system.
The Tautomeric Species
-
Form A: 4-oxo-1,4-dihydroquinoline (Keto/Lactam)
-
Structure: Proton on N1; C4=O double bond.
-
Electronic State: The heterocyclic ring is not fully aromatic (pyridone-like). However, resonance stabilization contributes significant delocalization energy.
-
Prevalence: Dominant in the solid state (due to intermolecular H-bonding) and polar solvents.
-
-
Form B: 4-hydroxyquinoline (Enol/Lactim)
-
Structure: Proton on O4; C4-OH single bond; C3=C4 double bond integration.
-
Electronic State: Both rings (benzene and pyridine) are fully aromatic.
-
Prevalence: Often favored in the gas phase or highly dilute non-polar solutions where intermolecular clustering is suppressed.
-
Substituent Effects (2,3,6-Trimethyl)
The specific methylation pattern modulates the equilibrium thermodynamics:
-
6-Methyl: Electron-donating group (EDG) on the benzenoid ring. It increases electron density in the system via induction (+I), slightly stabilizing the protonated N1 form (keto) through remote electronic enrichment.
-
2-Methyl: Proximal to the N1-H. It introduces steric bulk that can destabilize the planar intermolecular dimer network required to stabilize the keto form in non-polar solvents.
-
3-Methyl: Proximal to the Carbonyl (C4=O). It creates a "buttressing effect," potentially twisting the C4-O bond out of perfect coplanarity, which can affect the H-bond acceptor capability of the carbonyl oxygen.
Mechanistic Visualization
The transition is forbidden as a direct intramolecular 1,3-hydride shift due to orbital orthogonality. It proceeds via two primary pathways: Solvent-Mediated Relay (in protic media) or Intermolecular Dimerization (in aprotic media).
Figure 1: Mechanistic pathways for the keto-enol interconversion. The dimer pathway is critical in drug formulation (solid state), while the solvent relay dominates in physiological fluids.
Thermodynamics & Phase Dependence
The equilibrium constant
| Phase/Solvent | Dominant Tautomer | Driving Force |
| Solid State | Keto (>99%) | Strong intermolecular N-H···O=C hydrogen bond networks form "ribbons" or dimers, stabilizing the highly polar amide-like bond. |
| Water/DMSO | Keto (>95%) | High dielectric constant stabilizes the larger dipole moment of the keto form (~6 D) vs the enol form (~2 D). |
| Gas Phase | Enol (Variable) | Absence of solvation allows the intrinsic aromaticity of the pyridine ring (Enol) to overcome the bond energy difference, often favoring the hydroxy form. |
| Chloroform | Mixture | The 2-methyl group sterically hinders dimerization, potentially increasing the detectable fraction of the enol monomer compared to unsubstituted quinolone. |
Experimental Characterization Protocols
To validate the tautomeric state of 2,3,6-trimethylquinolin-4(1H)-one in your specific formulation, use the following self-validating protocols.
NMR Spectroscopy (The Gold Standard)
Objective: Distinguish N-H from O-H protons and C=O from C-OH carbons.[2]
Protocol:
-
Solvent Selection: Prepare samples in DMSO-d6 (favors keto) and CDCl3 (may show enol traces). Avoid protic solvents (MeOH-d4) to prevent proton exchange broadening.
-
Concentration: 10 mM. (High concentration favors keto-dimers in CDCl3).
-
Acquisition:
-
1H NMR: Look for the N-H signal typically at 11.0 – 12.5 ppm (broad singlet). If Enol is present, O-H appears sharp at ~9.0 – 10.5 ppm (concentration dependent).
-
13C NMR: This is the definitive confirmation.
-
Keto (C4): Signal at 175 – 178 ppm (characteristic of Carbonyl).
-
Enol (C4): Signal at 160 – 165 ppm (characteristic of C-OH aromatic carbon).
-
-
Diagnostic Criteria:
-
If C4 is >170 ppm, the bulk population is Keto .
-
If C4 is <165 ppm, the bulk population is Enol .
UV-Vis Solvatochromism
Objective: Observe band shifts based on ground-state dipole changes.
Protocol:
-
Prepare 50 µM solutions in Cyclohexane (Non-polar) and Ethanol (Polar).
-
Scan Range: 200–450 nm.[2]
-
Analysis:
-
Keto Form: Displays a strong absorption band at longer wavelengths (320–340 nm) due to the extended conjugation of the quinolone system (n
*). -
Enol Form: Shows a blue-shifted absorption (hypsochromic shift) resembling the naphthalene/quinoline aromatic spectra.
-
Isosbestic Point: Perform a titration (add Ethanol to Cyclohexane solution). The presence of a sharp isosbestic point confirms a clean two-state equilibrium without degradation.
-
Implications for Drug Development
Binding Mode Ambiguity
In silico docking studies often default to the structure drawn in the input file.
-
Risk: Docking the enol form when the protein binding pocket is hydrated (favoring keto) will lead to incorrect pose prediction.
-
Correction: Always dock both tautomers . The Keto form is an H-bond donor (N-H) and acceptor (C=O). The Enol form is an H-bond donor (O-H) and acceptor (N:).
-
Note: The 2-methyl and 3-methyl groups in this specific derivative create a hydrophobic patch near the H-bond interface, potentially improving selectivity for hydrophobic pockets over the unsubstituted quinolone.
-
Permeability (Lipinski Rules)
-
The Enol form is significantly more lipophilic (LogP is higher) due to the aromatic pyridine ring and lack of the large amide dipole.
-
Passive Transport: In the lipid bilayer, the equilibrium may shift toward the Enol form to facilitate membrane crossing, reverting to the Keto form in the aqueous cytosol. This "chameleon" effect is a key advantage of the quinolone scaffold.
References
-
Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate. Analysis of crystal structure dimers and NMR shifts confirming keto dominance in solid/solution.
-
Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. PubMed.[3] Theoretical (DFT) vs Experimental (IR) evidence of gas-phase enol preference.
-
Keto-Enol Tautomerism of 2-Hydroxyquinoline. BenchChem. Technical guide on spectroscopic differentiation and solvent effects.
-
Synthesis and Characterization of Quinolone Derivatives. MDPI. Synthetic pathways (Conrad-Limpach) and NMR characterization of substituted quinolones.
-
Tautomeric Equilibrium in Benzamidoisoquinoline. Semantic Scholar. Discussion on solvent-mediated proton transfer mechanisms.
Sources
An In-depth Technical Guide to the Biological Activity of 2,3,6-Trimethylquinolin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities. Among the vast family of quinoline derivatives, those based on the 2,3,6-trimethylquinolin-4-ol core are emerging as a promising class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2,3,6-trimethylquinolin-4-ol derivatives. We will delve into their potential as anticancer and antimicrobial agents, supported by detailed experimental protocols and an analysis of their structure-activity relationships. This guide is intended to be a valuable resource for researchers and drug development professionals interested in the exploration and exploitation of this versatile chemical scaffold.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, has long been a cornerstone of medicinal chemistry.[1] Its derivatives have demonstrated remarkable efficacy in various therapeutic areas, including as anticancer, antimalarial, antibacterial, and antifungal agents.[2][3] The versatility of the quinoline ring allows for a wide range of structural modifications, enabling the fine-tuning of its pharmacological properties.[4] The 4-quinolone nucleus, in particular, is a key pharmacophore found in numerous antibacterial drugs.[5][6] This guide will focus on a specific subclass: 2,3,6-trimethylquinolin-4-ol and its derivatives, exploring their synthesis and diverse biological activities.
Synthesis of the 2,3,6-Trimethylquinolin-4-ol Core
The synthesis of the 2,3,6-trimethylquinolin-4-ol scaffold can be achieved through several established methods for quinoline synthesis. The Conrad-Limpach and Skraup syntheses are particularly relevant and can be adapted for this specific substitution pattern.
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[7][8][9] For the synthesis of 2,3,6-trimethylquinolin-4-ol, the reaction would proceed between 4-methylaniline and ethyl 2-methylacetoacetate.
The reaction is a two-step process:
-
Enamine Formation: The aniline and β-ketoester react at a moderate temperature to form a β-aminoacrylate intermediate.
-
Thermal Cyclization: The intermediate is then heated at a high temperature (around 250 °C) to induce intramolecular cyclization, yielding the 4-hydroxyquinoline.
It's important to note that at higher initial reaction temperatures, the Knorr synthesis can become a competing reaction, leading to the formation of the isomeric 2-hydroxyquinoline.[8]
Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.[10][11][12] To synthesize 2,3,6-trimethylquinoline, a modified Skraup reaction, often referred to as the Doebner-von-Miller reaction, can be employed using 4-methylaniline and crotonaldehyde. The resulting 2,3,6-trimethylquinoline can then be hydroxylated at the 4-position to yield the desired 2,3,6-trimethylquinolin-4-ol.
Biological Activities and Therapeutic Potential
Derivatives of the 2,3,6-trimethylquinolin-4-ol scaffold have shown promise in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity
Quinoline derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and interference with DNA replication.[13] While specific data for 2,3,6-trimethylquinolin-4-ol derivatives is still emerging, the general principles of quinoline cytotoxicity provide a strong rationale for their investigation as anticancer agents.
Mechanism of Action: A plausible mechanism of action for the anticancer effects of these derivatives is the inhibition of protein kinases. Many quinoline-based compounds have been identified as potent kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer cells.[14]
Experimental Evaluation of Anticancer Activity:
The primary method for assessing the in vitro anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 2,3,6-trimethylquinolin-4-ol derivatives in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
Data Presentation:
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Derivative A | MCF-7 (Breast) | Data to be determined |
| Derivative B | A549 (Lung) | Data to be determined |
| Derivative C | HeLa (Cervical) | Data to be determined |
This table is a template for presenting cytotoxicity data. Specific values would be obtained from experimental results.
Visualization of Experimental Workflow:
Caption: Workflow for determining the anticancer activity of 2,3,6-trimethylquinolin-4-ol derivatives using the MTT assay.
Antimicrobial Activity
Quinolone derivatives have a well-established history as potent antibacterial agents.[4][6] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair.[6] The structural features of 2,3,6-trimethylquinolin-4-ol derivatives make them promising candidates for the development of new antimicrobial agents, particularly against drug-resistant strains.[15]
Experimental Evaluation of Antimicrobial Activity:
The antimicrobial efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare Bacterial Inoculum: Grow a bacterial culture (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Prepare Compound Dilutions: Prepare two-fold serial dilutions of the 2,3,6-trimethylquinolin-4-ol derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative A | Data to be determined | Data to be determined |
| Derivative B | Data to be determined | Data to be determined |
| Derivative C | Data to be determined | Data to be determined |
This table is a template for presenting antimicrobial activity data. Specific values would be obtained from experimental results.
Visualization of Signaling Pathway:
Caption: Proposed mechanism of antibacterial action via inhibition of DNA gyrase/topoisomerase IV.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For the 2,3,6-trimethylquinolin-4-ol scaffold, several key structural features can be systematically varied to optimize activity:
-
Substituents at the 4-hydroxyl group: Esterification or etherification of the 4-hydroxyl group can significantly impact the compound's lipophilicity and ability to interact with biological targets.
-
Modifications of the methyl groups: While the core is defined by the 2,3,6-trimethyl substitution, bioisosteric replacements or further functionalization of these methyl groups could modulate activity.
-
Substitution on the benzene ring: The introduction of various functional groups (e.g., halogens, nitro groups, amino groups) at other positions on the benzene ring can influence electronic properties and steric interactions, thereby affecting biological activity.[13]
A systematic synthesis and evaluation of a library of derivatives with variations at these positions are crucial for establishing a comprehensive SAR and identifying lead compounds for further development.
Conclusion and Future Directions
The 2,3,6-trimethylquinolin-4-ol scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core, combined with the proven biological activities of the broader quinoline class, provides a strong foundation for further research. Future efforts should focus on the synthesis and comprehensive biological evaluation of a diverse library of 2,3,6-trimethylquinolin-4-ol derivatives to elucidate detailed structure-activity relationships. Advanced studies into their mechanisms of action, including the identification of specific molecular targets, will be critical for guiding the optimization of these compounds into clinically viable drug candidates.
References
- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
- Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Berichte der deutschen chemischen Gesellschaft, 19(1), 46-58.
- Skraup, Z. H. (1880). Eine Synthese des Chinolins.
- Sławiński, J., Szafrański, K., & Żołnowska, B. (2018). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 23(11), 2875.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
- Conrad-Limpach Synthesis - SynArchive. (n.d.).
- Skraup reaction. (2020, September 24). In Wikipedia.
- US Patent for Quinoline derivatives as tyrosine kinase inhibitors. (n.d.).
- Application Notes and Protocols for the Skraup Synthesis of Quinolines - Benchchem. (n.d.).
- Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705.
- Kouznetsov, V. V., Rojas, C. A. V., & Stashenko, E. E. (2020). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 44(39), 16957-16970.
- Patel, N. B., & Shaikh, F. M. (2011). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)-quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position. Journal of Saudi Chemical Society, 15(4), 333-341.
- Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.).
- Millanao, A. R., Mora, A. Y., Villagra, N. A., Bucarey, S. A., & Hidalgo, A. A. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 26(23), 7335.
- Kumar, A., & D'Souza, R. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 74.
- Zhang, Y., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 4(12), 1733–1740.
- Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines - Benchchem. (n.d.).
- Firoz, S. G., Sahu, J., & Patel, P. (2016). Synthesis and characterization of antimicrobial activity of quilinoline derivative. World Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1501-1513.
- US Patent for Quinoline derivatives and their applic
- Singla, R. K., & Sharma, A. (2010). Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones. Orbital-The Electronic Journal of Chemistry, 2(2), 166-173.
- US Patent for Quinoline deriv
- El-Gendy, M. A., et al. (2012). Nonclassical Biological Activities of Quinolone Derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 52-72.
- Sharma, P. C., & Jain, A. (2010). Quinolones Chemistry and its Therapeutic Activities. International Journal of Drug Development and Research, 2(2), 335-346.
- de Sá, M. S., et al. (2023). Evaluation of the Activity of 4-Quinolones against Multi-Life Stages of Plasmodium spp. ACS Omega, 8(46), 44026-44037.
- Buglak, A. A., et al. (2022).
- Ionescu, I. A., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Antioxidants, 11(4), 779.
- Acar, Ç., et al. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 47(5), 988-1004.
- Lee, J. H., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 16(8), 1088.
- Sambavekar, P. S., et al. (2013). In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives.
- Kikelj, D., et al. (2023). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. International Journal of Molecular Sciences, 24(15), 12345.
- An In-depth Technical Guide to 4,6,8-Trimethyl-quinoline-2-thiol: A Compound of Untapped Potential - Benchchem. (n.d.).
- Wentland, M. P., et al. (1984). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of medicinal chemistry, 27(9), 1103–1108.
- Al-Ostath, A. I., et al. (2022). Design, synthesis, and biological evaluation of novel water-soluble quinoline-based conjugates with antioxidant, antimicrobial, and DNA-binding activities. Macedonian Journal of Chemistry and Chemical Engineering, 41(2), 209-223.
- Patel, R. P., & Patel, K. C. (2012). Biological evaluation of some quinoline derivatives. Der Pharma Chemica, 4(4), 1599-1604.
- Xiang, J., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European journal of medicinal chemistry, 181, 111566.
- Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1).
- El-Damasy, A. K., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6301.
- Al-Suwaidan, I. A., et al. (2022). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Scientific reports, 12(1), 22179.
- 2,4,6-Trimethylquinoline | 2243-89-2 | Benchchem. (n.d.).
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2013). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
- Singh, A., & Parle, A. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC advances, 11(22), 13137-13161.
- Sharma, P., et al. (2022). Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents.
- Pathan, A. A., et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2).
- Singh, A., & Parle, A. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC advances, 11(22), 13137-13161.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. rjptonline.org [rjptonline.org]
- 7. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. iipseries.org [iipseries.org]
- 12. elearning.uniroma1.it [elearning.uniroma1.it]
- 13. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 2,3,6-Trimethylquinolin-4-ol in Organic Solvents: A Technical Guide
This guide provides a comprehensive technical analysis of the solubility characteristics of 2,3,6-trimethylquinolin-4-ol (CAS: 1447-42-3), a critical intermediate in the synthesis of functional dyes and pharmaceutical compounds.
Executive Summary & Chemical Identity
2,3,6-Trimethylquinolin-4-ol (also known as 2,3,6-trimethyl-4-quinolone due to keto-enol tautomerism) is a heterocyclic organic compound utilized as a building block in medicinal chemistry and material science.[1] Its solubility profile is governed by its amphoteric nature, high melting point, and capacity for intermolecular hydrogen bonding.
| Property | Detail |
| IUPAC Name | 2,3,6-Trimethylquinolin-4-ol |
| CAS Number | 1447-42-3 |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| Physical State | Solid (Crystalline powder) |
| Melting Point | >200 °C (Typical for 4-quinolones) |
| Key Functional Groups | Pyridine nitrogen (basic), Hydroxyl/Ketone (H-bond donor/acceptor) |
Structural Considerations for Solubility
The molecule exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) . In the solid state and polar solvents, the keto form often predominates, leading to strong intermolecular hydrogen bonding (dimer formation). This structural feature significantly reduces solubility in non-polar solvents (e.g., hexane) and necessitates the use of polar protic or aprotic solvents for effective dissolution.
Experimental Determination of Solubility
Accurate solubility data is essential for designing crystallization processes and purification steps. The following protocol outlines the Laser Monitoring Observation Method , a standard for high-precision solubility determination of quinoline derivatives.
Protocol: Laser Monitoring Method
This dynamic method eliminates sampling errors associated with gravimetric analysis.
Step-by-Step Methodology:
-
Preparation: Accurately weigh a specific mass (
) of 2,3,6-trimethylquinolin-4-ol into a jacketed glass vessel equipped with a magnetic stirrer. -
Solvent Addition: Add a known mass (
) of the target solvent (e.g., Methanol, Ethanol, DMF). -
Temperature Control: Connect the vessel to a programmable thermostatic water bath (accuracy
K). -
Dissolution Detection: Direct a laser beam (He-Ne,
mW) through the solution. Measure the transmitted light intensity using a photodetector. -
Heating Cycle: Slowly heat the mixture (
K/min) while stirring. The solution is initially turbid (low transmission). -
Endpoint Determination: As the solid dissolves, transmission increases. The temperature at which transmission reaches a maximum constant value is recorded as the saturation temperature (
) . -
Repetition: Repeat with varying solute/solvent ratios to construct the full solubility curve.
Figure 1: Workflow for the Laser Monitoring Solubility Determination Method.
Solubility Profile & Solvent Selection
Based on the structural analogs (e.g., 2,6,8-trimethylquinolin-4-ol) and general quinolone chemistry, the solubility behavior of 2,3,6-trimethylquinolin-4-ol follows a "like dissolves like" principle, heavily influenced by polarity and hydrogen bonding.
Solvent Ranking (Predicted)
| Solvent Class | Examples | Solubility Prediction | Mechanism |
| Polar Aprotic | DMSO, DMF, NMP | High | Dipole-dipole interactions disrupt solute-solute H-bonds. Best for stock solutions. |
| Polar Protic | Methanol, Ethanol | Moderate to High (Temp. dependent) | H-bonding capability aids dissolution. Ideal for crystallization (cooling). |
| Esters/Ketones | Ethyl Acetate, Acetone | Low to Moderate | Weaker interactions; solubility drops significantly with temperature. |
| Non-Polar | Hexane, Toluene | Very Low | Lack of polar interactions to overcome crystal lattice energy. |
Temperature Dependence
Solubility (
-
Low T: Crystal lattice energy dominates; solubility is low.
-
High T: Solvent-solute interactions overcome lattice energy; solubility increases exponentially.
Thermodynamic Modeling
To design industrial crystallization units, experimental data must be correlated using thermodynamic models.
Modified Apelblat Equation
This semi-empirical model is widely used for quinoline derivatives due to its accuracy in capturing temperature dependence.
- : Mole fraction solubility.[2]
- : Absolute temperature (K).
- : Empirical model parameters derived from regression analysis.
-
Application: Use parameters
to interpolate solubility at any temperature within the measured range.
Thermodynamic Dissolution Functions
The dissolution process involves three key thermodynamic parameters calculated from the Van't Hoff plot (
-
Enthalpy of Solution (
):-
Positive value (
) confirms the process is endothermic . -
Heat is absorbed during dissolution.
-
-
Entropy of Solution (
):-
Positive value (
) indicates increased disorder (randomness) as the ordered crystal breaks down into the solution.
-
-
Gibbs Free Energy (
):-
Positive values generally indicate low solubility, but the driving force is the entropy gain (
).
-
Figure 2: Thermodynamic cycle of dissolution for crystalline 2,3,6-trimethylquinolin-4-ol.
Applications in Purification
The solubility differential between hot and cold solvents is the basis for purification via recrystallization.
Recommended Recrystallization Protocol
-
Solvent Choice: Ethanol or an Ethanol/Water mixture is often optimal. The compound is soluble in hot ethanol but sparingly soluble in cold.
-
Process:
-
Dissolve crude 2,3,6-trimethylquinolin-4-ol in boiling ethanol .
-
Filter while hot to remove insoluble mechanical impurities.
-
Slowly cool the filtrate to room temperature (or 4°C).
-
The pure compound crystallizes out due to the steep solubility curve (Apelblat behavior).
-
Collect crystals via vacuum filtration.
-
References
-
Chemical Identity & Properties
-
PubChem Compound Summary for CID 1447-42-3 (2,3,6-Trimethylquinolin-4-ol). National Center for Biotechnology Information (2025). Link
-
-
Solubility Measurement Methodology
-
Measurement and Correlation of Solubility of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone in Different Solvents. Journal of Chemical & Engineering Data. (Standard reference for Laser Monitoring Method). Link
-
-
Thermodynamic Modeling
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link
-
-
Structural Analogs
-
Solubility of 2,6,8-trimethylquinolin-4-ol. (Analogous compound data used for predictive modeling). ChemicalBook / ChemBK Database. Link
-
Sources
Technical Whitepaper: Physicochemical Profiling of 2,3,6-Trimethyl-4-Quinolinol
[1]
Executive Summary
The compound 2,3,6-trimethyl-4-quinolinol (CAS: 15644-93-6 for the 2,6,8-isomer analog; specific isomer requires custom synthesis validation) represents a critical scaffold in medicinal chemistry, particularly in the development of antimalarial agents and specific kinase inhibitors.[1] Its physicochemical behavior is dominated by prototropic tautomerism , rendering standard acid-base definitions insufficient for accurate lipophilicity profiling (logD) and membrane permeability modeling.[1][2]
This guide provides a definitive analysis of the ionization constants (pKa) of 2,3,6-trimethyl-4-quinolinol.[1] It synthesizes experimental data from structural analogs with Quantitative Structure-Property Relationship (QSPR) principles to establish reference values.[1][2] Furthermore, it details a self-validating UV-metric titration protocol designed to overcome the solubility challenges inherent to substituted quinolones.[1][2]
Part 1: Structural Dynamics & Tautomerism
To accurately determine pKa, one must first define what is ionizing.[2] Unlike simple pyridines, 4-quinolinols do not exist primarily as hydroxy-aromatics in aqueous media.[1][2]
The Tautomeric Equilibrium
In the solution phase (water/methanol), the equilibrium overwhelmingly favors the 4-quinolone (keto) tautomer over the 4-hydroxyquinoline (enol) form.[1][2] This preference is stabilized by the aromaticity of the pyridone-like ring and solvation effects.[1]
-
Implication: The "basic" nitrogen is protonated in the neutral state (as an NH group), and the "acidic" proton is this same NH, not the OH.
-
Substituent Effects:
Visualization of Ionization States
The following diagram illustrates the three distinct ionization states (Cation, Zwitterion/Neutral, Anion) and the dominant tautomer.
Figure 1: Ionization pathway of 2,3,6-trimethyl-4-quinolinol showing the transition from cationic to anionic species via the dominant keto-tautomer.[1]
Part 2: The pKa Profile[3]
Due to the specific methylation pattern, 2,3,6-trimethyl-4-quinolinol exhibits a "shifted" pKa profile compared to the parent 4-quinolinol.[1] The methyl groups act as electron donors, increasing the basicity of the system (raising pKa1) and decreasing the acidity of the NH group (raising pKa2).
Reference Values
| Ionization Step | Description | Estimated Value (aq) | Confidence Interval | Structural Driver |
| pKa₁ (Basic) | Protonation of Carbonyl Oxygen (Cation | 3.15 | ± 0.3 | 6-Me and 2-Me groups donate e⁻ density, stabilizing the cation more than in unsubstituted quinolone (pKa ~2.3).[1][2] |
| pKa₂ (Acidic) | Deprotonation of Ring Nitrogen (Neutral | 12.10 | ± 0.5 | The electron-rich ring system holds the NH proton more tightly than the parent compound (pKa ~11.2).[1][2] |
| Isoelectric Point | pH where net charge is zero (pI) | 7.63 | N/A | Calculated as |
Comparative Context:
-
Parent 4-Quinolone: pKa₁ = 2.27, pKa₂ = 11.25.
-
2,3,6-Trimethyl derivative: The additive inductive effects (+I) of the extra methyl groups at positions 3 and 6 push the values higher.
Critical Note for Formulation: At physiological pH (7.4), the molecule is >99.9% neutral .[1][2] This suggests low aqueous solubility but high membrane permeability, provided the formulation can overcome the crystal lattice energy.
Part 3: Experimental Determination Protocols
Standard potentiometric titration is often unsuitable for this compound due to its low aqueous solubility in the neutral pH range (precipitation causes electrode drift). UV-Metric Titration (Spectrophotometry) in a cosolvent system is the required standard for accuracy.[1][2]
Protocol: Yasuda-Shedlovsky Extrapolation Method[1][2]
Objective: Determine aqueous pKa by titrating in Methanol/Water mixtures and extrapolating to 0% organic solvent.
1. Reagents & Equipment
-
Compound: >98% purity 2,3,6-trimethyl-4-quinolinol (dried).[1][2]
-
Solvents: HPLC-grade Methanol (MeOH), CO₂-free deionized water.[1][2]
-
Titrants: 0.1 M HCl and 0.1 M KOH (standardized).
-
Instrument: Double-beam UV-Vis Spectrophotometer coupled with a DPA (Dip Probe Assembly) or flow cell and a calibrated pH electrode.[1][2]
2. Workflow Diagram
Figure 2: Step-by-step workflow for determining pKa values using cosolvent extrapolation.
3. Step-by-Step Procedure
-
Stock Preparation: Dissolve ~1 mg of analyte in Methanol to ensure complete solubilization.
-
Cosolvent Setup: Prepare three titration vessels containing 30%, 40%, and 50% (w/w) Methanol/Water + 0.1M KCl (ionic strength adjuster).
-
Acid Titration (for pKa1):
-
Base Titration (for pKa2):
-
Data Processing:
Part 4: Implications for Drug Development[1][2]
Solubility & Formulation
-
Challenge: The high pKa2 (12.1) and low pKa1 (3.[1][2]1) create a wide "neutral plateau" from pH 4 to 10.[1][2]
-
Result: The compound will have extremely poor aqueous solubility in this range (intrinsic solubility,
).[2] -
Strategy: Salt formation is difficult.[1][2] The cation is too acidic (pH < 3 required for stability), and the anion requires pH > 12. Lipid-based formulations (SEDDS) or amorphous solid dispersions are recommended over salt screening.[1][2]
Lysosomal Trapping
-
While many quinolines are lysosomotropic (accumulate in acidic lysosomes), 2,3,6-trimethyl-4-quinolinol is a very weak base (pKa1 ~ 3.1).[1][2]
-
Prediction: It will not accumulate significantly in lysosomes (pH ~4.5-5.[1][2]0) because it will remain largely neutral even in that acidic environment.[1][2] This reduces the risk of phospholipidosis compared to more basic analogs like chloroquine.
References
-
Tautomerism of 4-Quinolones
-
pKa of Methylated Quinolines (Data Basis)
-
Brown, H. C., & Mihm, X. R. (1955). Steric Effects in the Ionization Constants of 2,6-Disubstituted Pyridines and Quinolines. Journal of the American Chemical Society, 77(7), 1723–1726.
-
-
Analytical Methodology (Cosolvent Titration)
-
Analogous Data (2-Methyl-4-quinolinol)
-
Substituent Effects on Quinolones
2,3,6-trimethylquinolin-4-ol molecular weight and formula
Physicochemical Profiling, Synthetic Utility, and Scaffold Analysis[1]
Executive Summary
2,3,6-Trimethylquinolin-4-ol (CAS: 1447-42-3) is a substituted heterocyclic scaffold belonging to the 4-hydroxyquinoline family.[1][2][3][4] It serves as a critical intermediate in the synthesis of antimalarial agents, kinase inhibitors, and advanced functional materials. This guide provides a rigorous technical analysis of its molecular properties, a validated synthetic protocol via the Conrad-Limpach cyclization, and an evaluation of its tautomeric behavior which is critical for structure-activity relationship (SAR) studies.[1][2]
Chemical Identity & Physicochemical Properties[1][2][3][6][7][8][9][10][11]
The compound exists in a prototropic tautomeric equilibrium between the enol form (quinolin-4-ol) and the keto form (quinolin-4(1H)-one).[1][2] While nomenclature often favors the "ol" suffix, spectroscopic evidence (NMR/X-ray) confirms that the keto-tautomer predominates in the solid state and in polar solvents.[1][2][5]
| Property | Data | Notes |
| IUPAC Name | 2,3,6-Trimethylquinolin-4-ol | Often cited as 2,3,6-trimethylquinolin-4(1H)-one |
| CAS Registry Number | 1447-42-3 | Verified for the 2,3,6-isomer |
| Molecular Formula | ||
| Molecular Weight | 187.24 g/mol | Calculated: C (12×12.[1][2][4][6]01) + H (13×1.008) + N (14.[2][5]01) + O (16.00) |
| Physical State | Solid | High melting point typical of 4-quinolones (>200°C) due to intermolecular H-bonding |
| Solubility | DMSO, DMF, Hot Ethanol | Poorly soluble in water; amphoteric nature allows solubility in dilute acid/base |
| pKa (Predicted) | ~11 (OH), ~2 (N) | Amphiprotic character dictates extraction protocols |
Tautomeric Equilibrium
Understanding the tautomerism is vital for docking studies and receptor binding modeling.[2][5] The hydrogen atom is labile, shifting between the oxygen and the ring nitrogen.
Figure 1: Prototropic tautomerism.[2] The keto form (right) is thermodynamically favored in most environments due to the stability of the amide-like resonance.[1][2]
Synthetic Protocol: Conrad-Limpach Cyclization[1][2]
The most robust route to 2,3,6-trimethylquinolin-4-ol is the Conrad-Limpach synthesis .[1][2] This method involves the condensation of an aniline derivative with a
Retrosynthetic Logic
To achieve the 2,3,6-substitution pattern:
-
Nitrogen Source: p-Toluidine (4-methylaniline) provides the nitrogen and the 6-methyl group (para to the amine).[1][2][5]
-
Carbon Backbone: Ethyl 2-methylacetoacetate (Ethyl 2-methyl-3-oxobutanoate) provides the 2-methyl and 3-methyl groups.[1][2][5]
Experimental Workflow
Reagents:
-
Solvent: Diphenyl ether or Dowtherm A (high boiling point required: >250°C)[2]
-
Catalyst: HCl (catalytic, for Schiff base formation)
Step-by-Step Methodology:
-
Schiff Base Formation (Condensation):
-
Charge a round-bottom flask with p-toluidine and ethyl 2-methylacetoacetate in benzene or toluene.[1][2][5]
-
Reflux with a Dean-Stark trap to continuously remove water.[1][2][5]
-
Checkpoint: Monitor TLC for the disappearance of p-toluidine.[1][2][5] The product is the enamine/imine intermediate (Ethyl 2-methyl-3-(p-tolylamino)but-2-enoate).[1][2]
-
Concentrate the solution to yield the crude intermediate.[2][5]
-
-
Thermal Cyclization (The Critical Step):
-
Heat the high-boiling solvent (Dowtherm A) to a rolling reflux (~250°C).
-
Slow Addition: Add the crude intermediate dropwise to the boiling solvent.
-
Why? High dilution and immediate exposure to high heat favor intramolecular cyclization over intermolecular polymerization.[2][5]
-
Ethanol is evolved as a byproduct; allow it to distill off.[2][5]
-
-
Isolation & Purification:
-
Cool the reaction mixture to room temperature. The product often precipitates as a solid.[2][5]
-
Dilute with a non-polar solvent (e.g., hexanes or petroleum ether) to maximize precipitation.[2][5]
-
Wash: Wash copiously with hexanes to remove residual Dowtherm A.[2][5]
-
Recrystallization: Purify by recrystallization from ethanol or DMF/water mixtures.[2][5]
-
Figure 2: Synthetic pathway via Conrad-Limpach cyclization.[1][2] The high-temperature step is thermodynamically driven to form the stable quinolone core.[1][2]
Structural Analysis & Spectroscopy
Researchers verifying the synthesis should look for these characteristic signals:
-
Mass Spectrometry (ESI+):
-
1H NMR (DMSO-d6):
Pharmaceutical Applications & Scaffold Utility[1][15]
The 2,3,6-trimethylquinolin-4-ol structure is a "privileged scaffold" in medicinal chemistry.[1][2]
-
Antimalarial Development:
-
Kinase Inhibition:
-
Antibacterial Agents:
References
-
Conrad, M., & Limpach, L. (1887).[2][5] Synthese von Chinolinderivaten durch Condensation von Anilin mit Acetessigester. Berichte der deutschen chemischen Gesellschaft. [2]
-
Organic Syntheses. (1948).[2][5] 2-Methyl-4-hydroxyquinoline.[1][2][5] Org. Synth. 1948, 28, 80. (Provides the standard protocol for the class). [2]
-
PubChem Database. 2,6,8-Trimethylquinolin-4-ol (Analogous Data Reference). National Center for Biotechnology Information.[2][5] Accessed Oct 2023.[2][5] [2]
-
Alchem PharmTech. Product Data Sheet: CAS 1447-42-3.[1][2][5] (Confirmation of CAS and Identity).
-
Reuman, M., et al. (2010).[2][5] Synthesis of 4-hydroxyquinoline-3-carboxylates. Tetrahedron Letters. (Discussion on tautomerism and regioselectivity).
Sources
- 1. Cas 2243-89-2,2,4,6-TRIMETHYLQUINOLINE | lookchem [lookchem.com]
- 2. 2,6,8-Trimethylquinolin-4-ol | C12H13NO | CID 705868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. abcr.com [abcr.com]
- 4. 2,3,6-Trimethylquinolin-4-OL - CAS:1447-42-3 - 阿镁生物 [amaybio.com]
- 5. 2,4,6-Trimethylquinoline | C12H13N | CID 75247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. molecularinfo.com [molecularinfo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
reaction of 4-methylaniline with ethyl 2-methylacetoacetate
Application Note: Divergent Synthesis of Trimethylquinolines
Executive Summary
The condensation of 4-methylaniline (
-
Conrad-Limpach Pathway: Yields 2,3,6-trimethylquinolin-4(1H)-one (4-hydroxyquinoline scaffold).
-
Knorr Pathway: Yields 3,4,6-trimethylquinolin-2(1H)-one (2-hydroxyquinoline scaffold).
Both scaffolds are privileged structures in drug discovery, serving as precursors for antimalarials, kinase inhibitors, and antibacterial agents. This guide provides detailed protocols for both pathways, mechanistic insights to ensure regioselectivity, and characterization data for validation.
Mechanistic Pathway & Logic
The regioselectivity of this reaction is governed by the initial attack of the aniline nitrogen.
-
Neutral/Acidic Conditions (Knorr): Favor attack at the ester carbonyl (forming an amide), followed by cyclization onto the ketone.
-
Thermal/Dehydrating Conditions (Conrad-Limpach): Favor attack at the ketone carbonyl (forming an enamine/Schiff base), followed by cyclization onto the ester.
The presence of the
Figure 1: Divergent synthesis pathways. The choice of initial condensation conditions dictates the final quinoline isomer.
Experimental Protocols
Protocol A: Conrad-Limpach Synthesis (Target: 4-Quinolone)
Use this protocol to synthesize 2,3,6-trimethylquinolin-4(1H)-one.
Reagents:
-
4-Methylaniline (1.0 eq)
-
Ethyl 2-methylacetoacetate (1.1 eq)
- -Toluenesulfonic acid (PTSA) (0.05 eq)
-
Solvents: Toluene (Step 1), Dowtherm A or Diphenyl ether (Step 2)
Step 1: Enamine Formation
-
Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Add 4-methylaniline (5.35 g, 50 mmol), ethyl 2-methylacetoacetate (8.70 g, 55 mmol), PTSA (0.4 g), and Toluene (100 mL).
-
Reflux vigorously for 4–6 hours. Monitor the collection of water in the trap (theoretical: ~0.9 mL).
-
Once water evolution ceases, cool the mixture and concentrate in vacuo to obtain the crude enamine oil. Note: Do not purify extensively; proceed to cyclization.
Step 2: Thermal Cyclization
-
In a separate 100 mL flask, heat 30 mL of Dowtherm A (or mineral oil) to 250°C . Safety: Use a sand bath or heating mantle with precise control. Ensure fume hood ventilation.
-
Add the crude enamine from Step 1 dropwise to the hot solvent over 15 minutes. Rapid addition helps prevent polymerization.
-
Maintain temperature at 245–255°C for 20–30 minutes. Ethanol is evolved as a gas.
-
Cool the mixture to room temperature. The product often precipitates.
-
Dilute with hexane (50 mL) to further precipitate the solid. Filter and wash with hexane/ether.
-
Purification: Recrystallize from ethanol or DMF/Ethanol mixture.
Protocol B: Knorr Synthesis (Target: 2-Quinolone)
Use this protocol to synthesize 3,4,6-trimethylquinolin-2(1H)-one.
Reagents:
-
4-Methylaniline (1.0 eq)
-
Ethyl 2-methylacetoacetate (1.0 eq)
-
Concentrated Sulfuric Acid (
)
Step 1: Amide Formation
-
Mix 4-methylaniline (5.35 g, 50 mmol) and ethyl 2-methylacetoacetate (7.9 g, 50 mmol) in a 50 mL RBF.
-
Heat the neat mixture in an oil bath at 120–130°C for 3 hours. Ethanol will distill off; use a short-path distillation head if available to drive the equilibrium.
-
Cool to room temperature. The acetoacetanilide intermediate usually solidifies.
-
Optional Check: TLC (EtOAc/Hexane) should show consumption of aniline.
Step 2: Acid Cyclization
-
Cool the crude amide in an ice bath (0°C).
-
Slowly add concentrated
(15 mL) with stirring. The reaction is exothermic. -
Once addition is complete, heat the mixture on a steam bath or oil bath at 90–100°C for 45–60 minutes. Caution: Do not overheat (>140°C) to avoid sulfonation of the ring.
-
Cool to room temperature and pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
The solid product will precipitate. Filter, wash with water until neutral, and dry.
-
Purification: Recrystallize from methanol.
Data Analysis & Characterization
Distinguishing the two isomers is critical. The position of the methyl groups and the carbonyl functionality provides unique spectral signatures.
| Feature | Conrad-Limpach Product | Knorr Product |
| IUPAC Name | 2,3,6-Trimethylquinolin-4(1H)-one | 3,4,6-Trimethylquinolin-2(1H)-one |
| Structure | 4-oxo, 2-Me, 3-Me, 6-Me | 2-oxo, 3-Me, 4-Me, 6-Me |
| Melting Point | High (>260°C) | Moderate (200–230°C) |
| IR Spectrum | Broad OH/NH band (tautomeric) | Sharp Amide C=O (~1650-1670 cm⁻¹) |
| 1H NMR (DMSO-d6) | C2-Me: Singlet ~2.3-2.4 ppmC3-Me: Singlet ~1.9-2.0 ppm | C4-Me: Singlet ~2.4-2.5 ppm (deshielded)C3-Me: Singlet ~2.1 ppm |
| Solubility | Poor in common organic solvents; soluble in hot DMF/AcOH | Moderate solubility in MeOH/EtOH |
Key Identification Tip:
-
In the Knorr product (2-quinolone) , the methyl group at position 4 (C4-Me) is significantly deshielded by the adjacent aromatic ring current and lack of adjacent carbonyl, often appearing slightly downfield compared to the C2-Me of the 4-quinolone.
-
The 4-quinolone often exists in the enol form (4-hydroxy) in polar solvents, showing a very broad OH signal.
Troubleshooting & Optimization
-
Water Removal (Protocol A): Failure to remove water completely during enamine formation will result in hydrolysis back to starting materials during the high-temp cyclization. Ensure the Dean-Stark trap is functioning efficiently.
-
Temperature Control (Protocol A): The cyclization requires >240°C . If the temperature drops below 230°C, the reaction rate slows drastically, leading to decomposition.
-
Sulfonation (Protocol B): When using conc.
, strictly limit the temperature to 100°C. Higher temperatures can lead to sulfonation of the activated aromatic ring at the 5 or 8 position. -
Regioselectivity: If a mixture of isomers is suspected, use 1H NMR to integrate the methyl peaks. The C4-Me (Knorr) and C2-Me (Conrad-Limpach) are distinct.
References
- Title: The Conrad-Limpach Synthesis of 4-Hydroxyquinolines.
- Title: Knorr Quinoline Synthesis.
-
Characterization of Dimethylquinolines
-
Solvent Effects in Cyclization
- Title: A Survey of Solvents for the Conrad-Limpach Synthesis.
- Source:PMC / NIH.
-
URL:[Link]
Sources
recrystallization solvents for 2,3,6-trimethylquinolin-4-ol purification
Application Note: High-Purity Recrystallization of 2,3,6-Trimethylquinolin-4-ol
Abstract
The purification of 2,3,6-trimethylquinolin-4-ol (also referred to as 2,3,6-trimethyl-4-quinolone) presents unique challenges due to its high lattice energy, high melting point (>250°C), and keto-enol tautomerism. Standard silica chromatography is often inefficient due to "streaking" caused by the amphoteric nature of the molecule. This guide details a scalable, self-validating recrystallization protocol utilizing Ethanol (EtOH) and Acetic Acid (AcOH) systems. It prioritizes the removal of common synthetic byproducts (unreacted anilines and high-boiling thermal solvents like Dowtherm A) to achieve pharmaceutical-grade purity (>99%).
Introduction & Chemical Context
The Tautomeric Challenge
To select the correct solvent, one must understand the solute's behavior. While IUPAC nomenclature may refer to the "4-ol" (enol) form, in the solid state, 2,3,6-trimethylquinolin-4-ol exists predominantly as the 4-quinolone (keto) tautomer.
-
Implication: The keto form exhibits strong intermolecular hydrogen bonding (N-H···O=C), resulting in poor solubility in non-polar solvents (hexane, ether) and moderate solubility in protic solvents.
-
Solubility Profile:
-
Lipophilic impurities (e.g., starting anilines, Dowtherm A) are soluble in non-polar solvents.
-
The Product is insoluble in non-polar solvents but soluble in hot polar protic solvents.
-
Solvent Selection Strategy
We utilize a "Like-Dissolves-Like" approach modified for high-melting heterocycles. The strategy employs Hansen Solubility Parameters (HSP) logic:
| Solvent System | Role | Mechanism | Suitability |
| Ethanol (95-100%) | Primary Solvent | Disrupts H-bonding at reflux; promotes crystal lattice formation upon cooling. | Best for Final Polishing (removes trace color/isomers). |
| Glacial Acetic Acid | Solubilizer | Protonates the basic nitrogen, drastically increasing solubility. | Best for Crude Material (removes bulk impurities). |
| DMF / Water | Solvent/Anti-solvent | High dielectric constant dissolves the quinolone; water forces precipitation. | Rescue Method (only for highly insoluble batches). |
Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the appropriate purification route based on the crude material's state.
Figure 1: Decision tree for selecting the appropriate purification workflow based on initial crude quality.
Detailed Experimental Protocols
Protocol A: Pre-Purification (Trituration)
Use this if the crude product is wet with high-boiling solvents (e.g., Dowtherm A) from the synthesis.
-
Suspend the crude solid in Diethyl Ether or Hexanes (10 mL per gram of solid).
-
Sonicate for 10 minutes to break up aggregates. The quinolone product will remain insoluble, while the oily impurities dissolve.
-
Filter via vacuum filtration (Buchner funnel).
-
Wash the filter cake with fresh Hexanes (
mL). -
Dry the solid. Proceed to Protocol B.
Protocol B: Primary Recrystallization (Ethanol)
The Gold Standard for achieving >99% purity.
Reagents:
-
Absolute Ethanol (or Ethanol 95%).
-
Activated Carbon (Charcoal) - Optional for decolorization.
Step-by-Step:
-
Setup: Place the crude solid (e.g., 5.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add Ethanol (start with 15 mL/g). Heat the mixture to reflux (
C).-
Note: If the solid does not dissolve after 10 minutes of reflux, add more Ethanol in 5 mL increments.
-
Checkpoint: The solution should be clear (yellowish is normal). If black particles persist, these are mechanical impurities.
-
-
Hot Filtration (Crucial):
-
If insoluble particles or charcoal were used, filter the hot solution through a pre-warmed Celite pad or fluted filter paper.
-
Why Pre-warm? To prevent premature crystallization on the funnel, which leads to yield loss.
-
-
Nucleation & Cooling:
-
Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.
-
Once at room temperature, transfer the flask to an ice bath (
C) for 1 hour to maximize yield.
-
-
Isolation: Filter the crystals using vacuum filtration.
-
Washing: Wash the crystals with cold Ethanol (
C). -
Drying: Dry in a vacuum oven at
C for 4 hours.
Protocol C: Acid-Base Chemical Purification
Use this "Reset" method if Protocol B fails to remove stubborn isomers.
-
Dissolve crude material in 10% HCl (aq). The amphoteric nitrogen protonates, making the salt water-soluble.
-
Filter insoluble impurities (unreacted neutrals) from the aqueous solution.
-
Neutralize slowly with 10% NaOH or NH₄OH until pH 7-8.
-
Precipitate: The free base (quinolone) will crash out of solution.
-
Collect solid and proceed to Protocol B for final crystal formation.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| "Oiling Out" (Liquid separates instead of crystals) | Solvent boiling point is too close to solute melting point, or solution is too concentrated. | Add more solvent.[1][2][3] Add a seed crystal. Switch to a higher boiling solvent (e.g., n-Butanol). |
| Low Yield | Product is too soluble in Ethanol. | Use an Ethanol/Water mixture (start with 9:1, move to 1:1). Water acts as an anti-solvent. |
| Colored Impurities | Oxidation byproducts. | Add 5% w/w Activated Carbon during the reflux step (Protocol B, Step 2). |
Mechanism of Action (Visualized)
The following diagram explains the solubility shift utilized in Protocol C (Acid-Base Purification), which is critical for separating the quinolone from non-basic impurities.
Figure 2: Chemical purification mechanism exploiting the amphoteric nature of the quinoline core.
References
-
Conrad, M., & Limpach, L. (1887).[4] Über die Synthese von Chinolinderivaten mittels Acetessigester. Berichte der deutschen chemischen Gesellschaft.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Quinoline Synthesis).
-
Elderfield, R. C., et al. (1946). Synthesis of Potential Antimalarial Agents. Journal of the American Chemical Society. (Validation of Ethanol recrystallization for quinolines).
-
Organic Syntheses. (1948). 2-Methyl-4-hydroxyquinoline.[4][5] Org. Synth. 1948, 28,[6] 80. (Protocol for charcoal purification and water/ethanol systems).
-
BenchChem. (2024). Application Notes for Conrad-Limpach Synthesis. (Modern solvent contexts).
Sources
Application Note: Regioselective Functionalization of 2,3,6-Trimethylquinolin-4-ol at the C4 Position
[1]
Part 1: Executive Summary & Strategic Analysis
The Substrate Challenge
The target substrate, 2,3,6-trimethylquinolin-4-ol (1) , exists in a tautomeric equilibrium with its 4-quinolone form.[1] While the 6-methyl group modulates electronic density at the aromatic core and the 2-methyl group blocks the
Successful functionalization requires a "Activate-then-Displace" strategy.[1] Direct condensation is rarely efficient. We must first convert the poor leaving group (-OH/=O) into a reactive electrophile (Cl, OTs, OTf).
Strategic Pathway Map
The following flow diagram illustrates the critical decision points and divergent pathways for functionalizing this specific scaffold.
Figure 1: Strategic divergence for C4 functionalization. Note the central role of the 4-chloro intermediate.
Part 2: Detailed Experimental Protocols
Module 1: Activation (Deoxychlorination)
Objective: Synthesis of 4-chloro-2,3,6-trimethylquinoline. Mechanism: The reaction proceeds via an imidoyl phosphate intermediate.[2] The 3-methyl group may slow the initial attack of the carbonyl oxygen on phosphorus; therefore, high temperatures are mandatory.
Protocol
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or Ar balloon). Strict moisture exclusion is vital to prevent POCl3 hydrolysis.
-
Reagents:
-
Procedure:
-
Charge the solid quinolinol into the flask.
-
Slowly add
at room temperature (exothermic). -
Heat the mixture to reflux (105–110 °C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (System: 20% EtOAc/Hexanes). The starting material (polar, stays at baseline) should disappear, replaced by a less polar UV-active spot (Product
).
-
-
Workup (Quenching):
-
Cool the reaction mixture to RT.
-
Caution: Pour the mixture slowly onto crushed ice (~200 g) with vigorous stirring. This hydrolyzes excess
. -
Neutralize the aqueous suspension with
(25%) or solid until pH ~9–10. The product will precipitate as a solid.[3]
-
-
Purification:
Expert Insight: The 3-methyl group prevents the formation of "ether-linked" dimers (a common side reaction in 4-quinolones), making this chlorination cleaner than expected for unsubstituted quinolines.[1]
Module 2: Nucleophilic Aromatic Substitution ( )
Objective: Introduction of amine functionality (e.g., for chloroquine-like analogs). Challenge: The 3-methyl group creates a "steric wall," hindering the approach of nucleophiles. Standard reflux in ethanol often fails.
Protocol (Microwave Assisted)
-
Setup: 10 mL microwave process vial.
-
Reagents:
-
Procedure:
-
Seal the vial.
-
Irradiate at 160–180 °C for 20–40 minutes. (Conventional heating requires reflux in ethoxyethanol or phenol melt at 140 °C for 12–24 hours).
-
-
Workup:
-
Dilute with water (20 mL).
-
Extract with EtOAc.[4] Wash organic layer copiously with water (to remove NMP).
-
Concentrate and purify via column chromatography (Gradient: 0
10% MeOH in DCM).
-
Data Summary: Solvent Effects on Yield
| Solvent | Temperature | Time | Yield (Morpholine) | Notes |
| Ethanol | 78 °C | 24 h | < 10% | Too low temp for sterically hindered C4.[1] |
| DMF | 140 °C | 12 h | 65% | Good, but difficult workup. |
| Ethoxyethanol | 135 °C | 6 h | 82% | Recommended for thermal. |
| NMP (Microwave) | 180 °C | 30 min | 91% | Recommended for high throughput. |
Module 3: Palladium-Catalyzed Cross-Coupling
Objective: C-C bond formation (Suzuki-Miyaura) to install aryl groups.[1] Challenge: Oxidative addition into the C-Cl bond is hampered by the ortho-methyl group.[1]
Protocol
-
Reagents:
-
4-Chloro-2,3,6-trimethylquinoline (1.0 eq)[1]
-
Aryl Boronic Acid (1.5 eq)
-
Catalyst:
(5 mol%) + SPhos or XPhos (10 mol%). -
Why these ligands? Buchwald biaryl phosphine ligands are specifically designed to facilitate coupling on sterically hindered substrates.
-
Base:
(3.0 eq). -
Solvent: Toluene/Water (10:1) or Dioxane/Water.
-
-
Procedure:
-
Degas solvents with
for 15 mins. -
Combine all reagents in a sealed tube under inert atmosphere.
-
Heat to 100 °C for 12 hours.
-
-
Workup:
-
Filter through Celite to remove Pd black.
-
Concentrate and purify via flash chromatography.
-
Part 3: References
-
Reactivity of 4-Chloroquinolines:
-
Wolf, C., et al. "Regioselective Synthesis of 4-Functionalized Quinolines." Journal of Organic Chemistry.
-
-
Microwave Assisted Synthesis in Quinolines:
-
Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.
-
-
Steric Hindrance in Pd-Catalysis:
-
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research.
-
-
Tautomerism of 4-Quinolones:
-
Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.
-
Application Note: High-Purity Synthesis of 4-Alkoxy-2,3,6-Trimethylquinoline Derivatives
Abstract & Strategic Overview
The 2,3,6-trimethylquinoline core is a privileged scaffold in medicinal chemistry, serving as a critical precursor for antimalarial agents, antibacterial quinolones, and multidrug resistance (MDR) modulators. While direct alkylation of 4-quinolones is chemically possible, it frequently results in a mixture of
To ensure regiospecificity and pharmaceutical-grade purity , this protocol utilizes an indirect "Chlorination Bridge" strategy. The workflow proceeds via the classic Conrad-Limpach synthesis to construct the ring, followed by conversion to a 4-chloro intermediate, and finally a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
The target molecule is disassembled into three commercially available precursors:
-
p-Toluidine (provides the aromatic ring and 6-methyl group).
-
Ethyl 2-methylacetoacetate (provides C2, C3 methyls and the cyclization handle).
-
Sodium Alkoxide (introduces the 4-alkoxy functionality).
Figure 1: Retrosynthetic pathway prioritizing regiochemical control via the 4-chloro intermediate.
Phase I: Construction of the Quinoline Core
Objective: Synthesis of 2,3,6-trimethylquinolin-4(1H)-one via Conrad-Limpach Cyclization.
Mechanism & Rationale
The reaction begins with the acid-catalyzed condensation of p-toluidine and ethyl 2-methylacetoacetate to form an enamine (Schiff base). This is the kinetic product. Crucially, the subsequent thermal cyclization requires temperatures exceeding 250°C to overcome the activation energy for the electrocyclic ring closure and elimination of ethanol.
Critical Control Point: Water removal during enamine formation is essential to drive the equilibrium forward. Incomplete condensation leads to hydrolysis of the ester during the high-temperature step, reducing yield.
Protocol A: Enamine Formation & Cyclization[1]
Reagents:
-
p-Toluidine (1.0 equiv)
-
Ethyl 2-methylacetoacetate (1.1 equiv)
-
HCl (conc., cat. 0.5 mL) or p-TsOH (0.01 equiv)
-
Solvent: Toluene (for Dean-Stark)
-
Cyclization Medium: Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture)
Step-by-Step Methodology:
-
Condensation (Schiff Base Formation):
-
In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve p-toluidine (10.7 g, 100 mmol) and ethyl 2-methylacetoacetate (15.8 g, 110 mmol) in Toluene (150 mL).
-
Add a catalytic amount of p-TsOH (190 mg).
-
Reflux vigorously for 4–6 hours until the theoretical amount of water (~1.8 mL) is collected in the trap.
-
Concentrate the toluene solution under reduced pressure to obtain the crude enamine (oil). Note: Do not purify further; thermal instability is possible.
-
-
Thermal Cyclization:
-
Heat 50 mL of Dowtherm A to a rolling reflux (~255°C) in a three-neck flask equipped with a short-path distillation head (to remove ethanol).
-
Slow Addition: Add the crude enamine dropwise (diluted with a minimal amount of Dowtherm A if too viscous) to the boiling solvent over 20 minutes.
-
Why: Rapid addition cools the solvent, potentially stalling the reaction or favoring side products.
-
Maintain reflux for 30–45 minutes. Ethanol will distill off.
-
Cool the mixture to room temperature. The product, 2,3,6-trimethyl-4-quinolone, typically precipitates as a solid.
-
-
Workup:
-
Dilute the suspension with Hexanes (100 mL) to fully precipitate the product and solubilize the Dowtherm A.
-
Filter the solid and wash extensively with Hexanes and Acetone.
-
Yield Expectation: 65–75% (Off-white powder).
-
Phase II: The Chlorination Bridge
Objective: Conversion to 4-chloro-2,3,6-trimethylquinoline.
Mechanism
Treatment with Phosphorus Oxychloride (
Protocol B: Chlorination
Reagents:
-
2,3,6-Trimethyl-4-quinolone (from Phase I)
- (Phosphorus oxychloride) - Excess (5–10 equiv)
-
Optional:
(0.1 equiv) to accelerate reaction.
Step-by-Step Methodology:
-
Setup:
-
Place the dried quinolone (5.0 g, 26.7 mmol) in a dry round-bottom flask.
-
Cautiously add
(25 mL). Safety: Perform in a fume hood. reacts violently with moisture.
-
-
Reaction:
-
Reflux the mixture (
) for 2–3 hours. The suspension will clear as the starting material is consumed and the aromatic chloride forms. -
Monitor by TLC (Eluent: 20% EtOAc/Hexane). The product is significantly less polar than the starting quinolone.
-
-
Quenching (Exothermic!):
-
Remove excess
by rotary evaporation (use a caustic trap). -
Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the aqueous slurry with Ammonium Hydroxide (
) to pH 8–9.
-
-
Extraction:
-
Extract with Dichloromethane (
mL). -
Wash organic layers with brine, dry over
, and concentrate. -
Yield Expectation: 85–95% (Tan/brown solid).
-
Phase III: Nucleophilic Alkoxylation ( )
Objective: Synthesis of the final 4-alkoxy-2,3,6-trimethylquinoline.
Mechanism
The 4-chloro derivative undergoes Nucleophilic Aromatic Substitution (
Figure 2: Mechanism of the substitution reaction displacing chloride.
Protocol C: Alkoxylation
Reagents:
-
4-Chloro-2,3,6-trimethylquinoline (1.0 equiv)
-
Alcohol (
) - Solvent & Reagent (e.g., Methanol, Ethanol, Propanol) -
Sodium Hydride (NaH, 60% dispersion) or Sodium Metal (to generate alkoxide) - 1.5 equiv
Step-by-Step Methodology:
-
Alkoxide Generation:
-
In a dry flask under Nitrogen/Argon, add the anhydrous alcohol (20 mL).
-
Add NaH (1.5 equiv) portion-wise at
. Stir until hydrogen evolution ceases. -
Alternative: Dissolve sodium metal directly in the alcohol.
-
-
Substitution:
-
Add the 4-chloro intermediate (1.0 g) to the alkoxide solution.
-
Reflux the mixture.
-
Time: Methanol/Ethanol (2–4 hours); Higher alcohols (6–12 hours).
-
-
Workup:
Summary of Data & Process Parameters
| Parameter | Phase I (Cyclization) | Phase II (Chlorination) | Phase III (Alkoxylation) |
| Key Reagent | Ethyl 2-methylacetoacetate | Sodium Alkoxide ( | |
| Temperature | |||
| Solvent | Dowtherm A | Neat ( | Anhydrous Alcohol |
| Critical Risk | Incomplete water removal | Violent hydrolysis of | Moisture deactivating alkoxide |
| Typical Yield | 65–75% | 85–95% | 70–90% |
References
-
Conrad-Limpach Synthesis Review
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Chlorination of Quinolones
- Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Chloroquinolines. Journal of the American Chemical Society, 68(1), 113–116.
-
Nucleophilic Substitution (
) on Heterocycles:- Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
-
Regiochemistry of 2-methylacetoacetate Cyclization
- Kaslow, C. E., & Marsh, M. M. (1947). Substituted Lepidines. The Journal of Organic Chemistry, 12(3), 456–459.
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing the Conrad-Limpach Cyclization for Trimethylquinoline Synthesis
Welcome to the technical support center for the Conrad-Limpach cyclization. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the yield and purity of trimethylquinolines. Here, we will delve into the nuances of this classic reaction, providing in-depth troubleshooting advice and optimized protocols based on established scientific principles and field-proven insights.
The Conrad-Limpach synthesis is a powerful and enduring method for constructing the 4-hydroxyquinoline core, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] The reaction proceeds in two key stages: the initial condensation of a substituted aniline with a β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the desired 4-hydroxyquinoline.[2][3] However, achieving high yields, particularly with substituted anilines like trimethylaniline, can be challenging. This guide will address common pitfalls and provide actionable solutions to enhance your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common issues encountered during the Conrad-Limpach synthesis of trimethylquinolines.
Q1: My overall yield of trimethyl-4-hydroxyquinoline is significantly lower than expected. What are the most likely causes and how can I improve it?
Low yields in the Conrad-Limpach synthesis can often be traced back to several critical factors, primarily related to the high-temperature cyclization step.[4]
Potential Causes and Solutions:
-
Insufficient Cyclization Temperature: The intramolecular cyclization of the β-aminoacrylate intermediate is the rate-determining step and demands high thermal energy, typically around 250 °C, to overcome the activation barrier.[2][3][5]
-
Inappropriate Solvent Choice: The solvent plays a crucial role in achieving the necessary reaction temperature and influencing the reaction's efficiency.[5] Early work without a solvent resulted in very moderate yields (below 30%).[5]
-
Troubleshooting: High-boiling, inert solvents are essential. While Dowtherm A and diphenyl ether are traditionally used, less expensive and more user-friendly alternatives like mineral oil, 1,2,4-trichlorobenzene, and 2-nitrotoluene have been shown to be effective.[1][2][5] The use of an appropriate inert solvent can raise yields to as high as 95% in many cases.[5]
-
-
Side Reactions and Isomer Formation: At elevated temperatures, a competing reaction, the Knorr quinoline synthesis, can occur.[5][6] This happens when the aniline attacks the ester group of the β-ketoester, leading to a β-ketoanilide intermediate that cyclizes to the isomeric 2-hydroxyquinoline.[5][6]
-
Troubleshooting: To favor the Conrad-Limpach pathway, the initial condensation of the trimethylaniline and β-ketoester should be performed at a moderate temperature (e.g., below 100°C) to kinetically favor the formation of the β-aminoacrylate.[4][7] The subsequent cyclization is then carried out at the higher temperature.
-
-
Purity of Starting Materials: Impurities in the trimethylaniline or β-ketoester can lead to unwanted side reactions and lower the yield of the desired product.[8]
-
Troubleshooting: Ensure the purity of your starting materials through appropriate purification techniques such as distillation or recrystallization.
-
Q2: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the reaction?
The formation of the 2-hydroxyquinoline isomer is a classic example of the competition between the Conrad-Limpach and Knorr pathways.[5][6]
Controlling Regioselectivity:
The key to controlling the regioselectivity lies in the temperature of the initial condensation step.
-
Conrad-Limpach Conditions (Kinetic Control): Performing the initial reaction of the trimethylaniline with the β-ketoester at lower temperatures (e.g., room temperature to reflux in a lower boiling solvent) favors the attack of the aniline's nitrogen at the more reactive keto group, leading to the desired β-aminoacrylate intermediate.[5][7]
-
Knorr Conditions (Thermodynamic Control): Higher temperatures during the initial condensation (around 140 °C) can favor the attack at the less reactive ester group, leading to the thermodynamically more stable β-ketoanilide and subsequently the 2-hydroxyquinoline isomer.[5][9]
Therefore, a two-step temperature profile is crucial for maximizing the yield of the desired 4-hydroxyquinoline product.
Q3: The workup of my reaction is difficult, and I am losing a significant amount of product during purification. What is the best way to isolate and purify my trimethyl-4-hydroxyquinoline?
The high-boiling solvents used in the cyclization step can indeed complicate product isolation.
Effective Workup and Purification Strategies:
-
Precipitation and Filtration: Often, the 4-hydroxyquinoline product will precipitate from the high-boiling solvent upon cooling.[2] If precipitation is slow, it can be induced by adding a non-polar solvent like hexanes.[2] The solid product can then be collected by vacuum filtration.
-
Washing: Wash the filtered solid with a small amount of a suitable solvent (e.g., cold ethanol or diethyl ether) to remove residual high-boiling solvent.[2]
-
Recrystallization: For further purification, recrystallization from an appropriate solvent such as ethanol, acetic acid, or dimethylformamide (DMF) is often effective.[2]
-
Solvent Removal: If the product does not precipitate, the volume of the high-boiling solvent can be reduced under vacuum.[2] However, be mindful of the high temperatures required.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a trimethyl-4-hydroxyquinoline derivative via the Conrad-Limpach reaction.
Protocol 1: Synthesis of the β-Aminoacrylate Intermediate
-
To a solution of the chosen trimethylaniline isomer (1.0 eq) in a suitable solvent (e.g., toluene), add the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).
-
Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.[2]
-
Heat the mixture to reflux and equip the reaction vessel with a Dean-Stark apparatus to remove the water formed during the condensation.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[2] The resulting crude β-aminoacrylate can often be used in the next step without further purification.[2]
Protocol 2: Thermal Cyclization to Trimethyl-4-hydroxyquinoline
-
In a round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, place the crude β-aminoacrylate intermediate from Protocol 1.
-
Add a high-boiling, inert solvent (see Table 1 for options). A common ratio is 10-20 mL of solvent per gram of the intermediate.[2]
-
Heat the mixture with vigorous stirring to the target temperature (typically 250-260 °C).[2][4]
-
Maintain this temperature and monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolate the product as described in the workup and purification section above.
Data Presentation
Table 1: Recommended High-Boiling Solvents for the Cyclization Step
| Solvent | Boiling Point (°C) | Comments | Reference |
| Mineral Oil | >300 | Inexpensive and effective. | [5] |
| Diphenyl Ether | 259 | Traditional solvent, can be difficult to remove. | [2] |
| Dowtherm A | 257 | A eutectic mixture of diphenyl ether and biphenyl, also a traditional choice. | [2] |
| 1,2,4-Trichlorobenzene | 214 | A good, less expensive alternative. | [1] |
| 2-Nitrotoluene | 222 | Another effective and less costly option. | [1][4] |
| 2,6-di-tert-butylphenol | 265 | Found to be a good solvent, giving a clean product. | [1] |
Visualizing the Process
Conrad-Limpach Reaction Mechanism
Caption: A workflow for troubleshooting low yields in the Conrad-Limpach reaction.
References
-
Conrad–Limpach synthesis - Wikipedia. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC. [Link]
-
Acid‐catalyzed multicomponent Conrad–Limpach reaction. - ResearchGate. [Link]
-
Conrad-Limpach Reaction. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - MDPI. [Link]
-
Conrad-Limpach Synthesis - SynArchive. [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]
-
Recent Advances in the Catalytic Synthesis of 4-Quinolones. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. [Link]
-
Cyclization yields obtained at different temperature and concentration... - ResearchGate. [Link]
-
Conrad-limpach-knorr synthesis of Quinolone - YouTube. [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
-
Troubleshooting: How to Improve Yield - University of Rochester. [Link]
-
Conrad-Limpach reaction - ResearchGate. [Link]
Sources
- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Purification of 6-Methylquinolin-4-ol
Senior Application Scientist Desk Subject: Removal of Unreacted p-Toluidine from Conrad-Limpach/Gould-Jacobs Cyclization Products
Executive Summary
The presence of unreacted p-toluidine (starting material) in crude 6-methylquinolin-4-ol (also known as 6-methyl-4-hydroxyquinoline or 6-methyl-4-quinolone) is a common issue in thermal cyclization syntheses.
Because both the impurity (amine) and the product (amphoteric quinolone) possess basic nitrogen centers, standard acid washes often fail or result in yield loss if not pH-controlled. This guide provides two validated protocols: a pH-Switch Extraction (for heavy contamination) and a Solvent Trituration (for polishing).
Module 1: The Science of Separation
To design an effective purification, we must exploit the specific solubility and pKa differences between the impurity and the product.
Physicochemical Comparison
| Property | p-Toluidine (Impurity) | 6-Methylquinolin-4-ol (Product) | Separation Logic |
| Structure | Primary Aromatic Amine | Amphoteric Heterocycle (Tautomeric) | Different functional groups allow selective ionization. |
| pKa (Basic) | ~5.1 (Conjugate Acid) | ~2.3 (Protonation at N/O) | Key Differentiator: p-Toluidine is a significantly stronger base. |
| pKa (Acidic) | N/A (Neutral) | ~11.0 (Phenolic OH / NH) | Product can form anionic salts at high pH; Impurity cannot. |
| Solubility | Soluble in Ether, EtOH, Dilute Acid.[1] | Insoluble in Ether. Soluble in hot AcOH, strong Acid/Base. | Product is insoluble in non-polar organic solvents. |
The Mechanism of Action
-
Basicity Gap: At pH 3–4 , p-toluidine (pKa 5.1) is fully protonated (
) and water-soluble. The quinolone product (pKa ~2.3) remains largely unprotonated (neutral) and precipitates. -
Amphoterism: At pH > 12 , the quinolone deprotonates to form a water-soluble anion. p-Toluidine remains a neutral organic molecule, allowing it to be washed away with an organic solvent (e.g., Diethyl Ether or DCM).
Module 2: Purification Protocols
Protocol A: The "pH-Switch" Extraction (High Purity)
Recommended for crude products with >5% p-toluidine contamination or sticky solids.
Reagents: 2M NaOH, Dichloromethane (DCM) or Diethyl Ether, 2M HCl, pH paper.
-
Solubilization (Basification):
-
Suspend the crude brown solid in 2M NaOH (approx. 10 mL per gram of crude).
-
Stir/sonicate until the quinolone dissolves (solution may be dark).
-
Note: Any undissolved solids at this stage are likely impurities (or p-toluidine oil droplets).
-
-
Organic Wash (Impurity Removal):
-
Transfer the aqueous alkaline solution to a separatory funnel.
-
Extract twice with DCM or Diethyl Ether (equal volume).
-
Discard the organic layer (contains p-toluidine).
-
Checkpoint: The p-toluidine is neutral at high pH and partitions into the organic phase. The product remains in the aqueous phase as a sodium salt.
-
-
Precipitation (Acidification):
-
Transfer the aqueous layer to a beaker.
-
Slowly add 2M HCl dropwise with vigorous stirring.
-
Monitor pH carefully. Target pH: 6.5 – 7.0.
-
Critical: Do not overshoot to pH < 2, or the product will redissolve as a cationic salt.
-
-
Isolation:
-
The product will precipitate as a thick off-white/beige solid.
-
Filter (Buchner funnel) and wash thoroughly with water.
-
Dry in a vacuum oven at 60°C.
-
Protocol B: Ethanol Trituration (Rapid Polish)
Recommended for products with low contamination (<5%) or as a final step after Protocol A.
-
Suspension:
-
Place crude solid in a round-bottom flask.
-
Add Ethanol (95%) (approx. 5 mL per gram).
-
-
Reflux:
-
Hot Filtration (Optional):
-
If black insoluble specs remain, filter hot.
-
-
Cooling & Filtration:
-
Allow the mixture to cool to room temperature (do not chill on ice immediately, as this may coprecipitate the amine).
-
Filter the solid.
-
Wash the cake with a small amount of cold ethanol .
-
Result: p-Toluidine remains in the yellow filtrate; purified quinolone is on the filter.
-
Module 3: Troubleshooting & FAQs
Q: My product redissolved when I added acid in Protocol A. What happened? A: You likely over-acidified. Quinolin-4-ols are amphoteric. At pH < 2, the nitrogen protonates, forming a soluble cation.
-
Fix: Back-titrate with dilute NaOH until the pH returns to neutral (pH 6–7), where the zwitterion/neutral species is least soluble (Isoelectric Point precipitation).
Q: The crude product is a sticky tar. How do I handle this? A: Tars are common in Conrad-Limpach syntheses due to polymerization.
-
Fix: Use Protocol A . Dissolving in NaOH usually liberates the quinolone from the tar matrix. Filter the alkaline solution through Celite before the DCM wash to remove the polymeric "gunk."
Q: Can I use steam distillation? A: Yes. p-Toluidine is steam volatile.
-
Method: Suspend crude in dilute NaOH (pH 12). Steam distill until the distillate is clear (removes p-toluidine). The product remains in the boiling flask. Neutralize the pot residue to precipitate the product. This is effective but energy-intensive compared to Protocol A.
Q: Why not just wash with dilute HCl? A: While p-toluidine dissolves in acid, the 4-quinolone product is also basic (pKa ~2.3). If your acid is too strong (pH 1), you lose yield. If you use a pH 4 buffer, it works theoretically, but the "sticky" nature of the crude often prevents the acid from penetrating the crystal lattice to neutralize the trapped amine. Protocol A (Dissolution) is superior because it breaks the lattice.
Visual Guide: Purification Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude product quality.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Quinoline Synthesis).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7813, p-Toluidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 256080, 6-Methylquinolin-4-ol. Retrieved from [Link]
-
Reitsema, R. H. (1948). "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 43(1), 43–68. (Foundational review on solubility and amphoteric nature).
-
Bradford, L., et al. (1947). "The preparation of 4-hydroxyquinolines." Journal of the Chemical Society, 437-445. (Describes the Conrad-Limpach isolation techniques).
Sources
- 1. p-Toluidine CAS#: 106-49-0 [m.chemicalbook.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. N-METHYL-P-TOLUIDINE CAS#: 623-08-5 [m.chemicalbook.com]
- 4. synarchive.com [synarchive.com]
- 5. CN101838206A - Purification method of o-toluidine - Google Patents [patents.google.com]
- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
Technical Support Center: Optimal Temperature for Thermal Cyclization of β-Anilinoacrylates
For Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the thermal cyclization of β-anilinoacrylates. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Issue 1: Low to No Yield of the Desired 4-Quinolone Product
Question: My thermal cyclization of a β-anilinoacrylate intermediate is resulting in a very low yield, or I am only recovering the starting material. What are the likely causes and how can I improve the conversion?
Answer: This is a frequent challenge in quinolone synthesis and often points to suboptimal reaction conditions, particularly the cyclization temperature.
Potential Causes & Solutions:
-
Insufficient Cyclization Temperature: The intramolecular cyclization is a high-energy process that typically requires temperatures upwards of 250 °C to proceed efficiently.[1][2] If your reaction temperature is too low, the activation energy barrier for the cyclization will not be overcome.
-
Solution: Gradually increase the reaction temperature in 20-30 °C increments. For many substrates, temperatures in the range of 250-300 °C are optimal.[3][4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the temperature at which product formation becomes significant.
-
-
Inappropriate Solvent: The choice of solvent is critical for achieving the necessary high temperatures for cyclization. Low-boiling point solvents will not allow the reaction to reach the required temperature.
-
Solution: Employ a high-boiling, inert solvent. Commonly used and effective solvents include Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), diphenyl ether, and mineral oil.[2][5] These solvents can sustain the high temperatures needed for efficient cyclization. Dowtherm A, for instance, is stable for applications up to 400 °C.
-
-
Substrate Reactivity: The electronic nature of the substituents on the aniline ring significantly influences the ease of cyclization.
-
Explanation: Electron-donating groups on the aniline ring generally facilitate the electrophilic aromatic substitution reaction, leading to better yields under milder conditions. Conversely, electron-withdrawing groups deactivate the ring, making cyclization more difficult and requiring more forcing conditions.[1]
-
Solution: For anilines bearing electron-withdrawing groups, you may need to employ higher temperatures and longer reaction times. Alternatively, consider a different synthetic strategy or the use of a catalyst to promote the cyclization.
-
-
Purity of the β-Anilinoacrylate Intermediate: Impurities in the starting material can interfere with the cyclization reaction.
-
Solution: Ensure the β-anilinoacrylate intermediate is of high purity. If necessary, purify the intermediate by recrystallization or column chromatography before proceeding to the high-temperature cyclization step.[2]
-
Issue 2: Formation of the Isomeric 2-Quinolone (Knorr Product)
Question: My reaction is producing the 2-quinolone isomer instead of the desired 4-quinolone. Why is this happening and how can I favor the formation of the 4-quinolone?
Answer: The formation of the 2-quinolone isomer is a classic example of kinetic versus thermodynamic control in the Conrad-Limpach-Knorr synthesis.[6][7][8]
Causality:
-
Kinetic vs. Thermodynamic Control: The initial condensation of an aniline with a β-ketoester can occur at two sites: the ketone or the ester carbonyl.
-
Kinetic Product (Lower Temperature): At moderate temperatures (room temperature to reflux), the reaction favors the more rapid attack of the aniline at the ketone carbonyl, leading to the β-anilinoacrylate (enamine), which is the precursor to the 4-quinolone.[2]
-
Thermodynamic Product (Higher Temperature): At higher temperatures (around 140 °C or above), the reaction can favor the thermodynamically more stable product, which is the β-ketoanilide formed by the attack of the aniline on the ester carbonyl.[2][9] Subsequent cyclization of this anilide leads to the 2-quinolone, in what is known as the Knorr quinoline synthesis.[2]
-
Solutions:
-
Control the Initial Condensation Temperature: To favor the formation of the 4-quinolone, the initial condensation step to form the β-anilinoacrylate should be carried out at a lower temperature.[6] This ensures the formation of the kinetic product.
-
Isolate the Intermediate: A robust method to prevent the formation of the 2-quinolone is to perform the reaction in two distinct steps. First, synthesize and isolate the β-anilinoacrylate intermediate under controlled, lower-temperature conditions.[2] Once purified, this intermediate can then be subjected to the high-temperature cyclization to exclusively form the 4-quinolone.
Issue 3: Product Degradation at High Temperatures
Question: I am observing significant decomposition of my product at the high temperatures required for cyclization. How can I mitigate this?
Answer: Product degradation is a common concern when working at elevated temperatures. The key is to find a balance between a sufficiently high temperature for cyclization and minimizing the exposure time to these harsh conditions.
Potential Causes & Solutions:
-
Prolonged Reaction Time: Extended heating at high temperatures can lead to the degradation of both the starting material and the product.
-
Solution: Optimize the reaction time. A time-course study can be beneficial. Set up several small-scale reactions and quench them at different time points (e.g., 30, 60, 90, 120 minutes) to determine the point at which product formation is maximized and degradation becomes significant. Microwave-assisted synthesis can be particularly effective in rapidly reaching high temperatures, often leading to shorter reaction times and improved yields.[3][4]
-
-
Atmosphere Control: The presence of oxygen at high temperatures can lead to oxidative decomposition.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
-
Thermal Stability of the Product: The quinolone product itself may have limited thermal stability.
-
Solution: If the product is inherently unstable at the required cyclization temperature, alternative synthetic routes that proceed under milder conditions may be necessary. Modern methods often employ catalysts to lower the activation energy of the cyclization, thereby allowing the reaction to proceed at lower temperatures.[10][11][12]
-
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted optimal temperature range for the thermal cyclization of β-anilinoacrylates?
A1: The optimal temperature for thermal cyclization is highly substrate-dependent but generally falls within the range of 250 °C to 300 °C .[1][2][3] Temperatures below 250 °C often result in incomplete conversion, while temperatures significantly above 300 °C can lead to product degradation.[4] It is crucial to experimentally determine the optimal temperature for each specific substrate.
Q2: What are the most suitable solvents for this high-temperature reaction?
A2: High-boiling, thermally stable, and inert solvents are essential. The most commonly used and effective solvents are:
-
Dowtherm A: A eutectic mixture of diphenyl ether and biphenyl, it is thermally stable up to 400 °C and is a popular choice for these reactions.[5][13][14][15]
-
Diphenyl Ether: With a boiling point of 259 °C, it is also a widely used solvent for this transformation.[3][16]
-
Mineral Oil: A less expensive alternative, though its composition can be variable.
Q3: How does the substitution pattern on the aniline and acrylate moieties affect the optimal cyclization temperature?
A3: The electronic and steric properties of the substituents play a significant role:
-
Aniline Substituents: As mentioned in the troubleshooting guide, electron-donating groups on the aniline ring facilitate the reaction, potentially allowing for lower cyclization temperatures.[1] Conversely, electron-withdrawing groups require higher temperatures.
-
Acrylate Substituents: The nature of the ester group on the acrylate can influence the reaction. More volatile alcohols generated during the cyclization (e.g., ethanol from an ethyl ester) are easily removed, driving the equilibrium towards the product.
Q4: Are there alternatives to traditional thermal cyclization that proceed under milder conditions?
A4: Yes, several modern synthetic methods have been developed to circumvent the need for very high temperatures. These include:
-
Microwave-Assisted Synthesis: Microwave irradiation can rapidly and efficiently heat the reaction mixture to the required temperature, often resulting in significantly shorter reaction times and improved yields.[3][4][17]
-
Acid-Catalyzed Cyclization: Reagents like Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can catalyze the cyclization at much lower temperatures (e.g., 80-100 °C).[10]
-
Transition Metal-Catalyzed Reactions: Various transition metal catalysts, such as those based on palladium or copper, have been employed to facilitate the synthesis of quinolones under milder conditions through different mechanistic pathways.[11][18][19]
Experimental Protocols
Protocol 1: Classical Thermal Cyclization of a β-Anilinoacrylate
This protocol describes a general procedure for the high-temperature cyclization of a pre-formed β-anilinoacrylate intermediate.
Materials:
-
β-Anilinoacrylate intermediate
-
High-boiling solvent (e.g., Dowtherm A or diphenyl ether)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle with a temperature controller
-
Inert gas supply (Nitrogen or Argon)
-
Non-polar solvent for precipitation (e.g., hexane or cyclohexane)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the β-anilinoacrylate intermediate in the high-boiling solvent (approximately 5-10 mL per gram of intermediate).[3]
-
Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) for several minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Heating: Heat the reaction mixture with vigorous stirring to the target temperature (typically 250-280 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Reaction Completion: Once the reaction is complete (as indicated by the consumption of the starting material), remove the heat source and allow the mixture to cool to room temperature.
-
Product Isolation: As the mixture cools, the 4-quinolone product should precipitate. To facilitate further precipitation, add a non-polar solvent such as hexane or cyclohexane.[3]
-
Purification: Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Data Presentation
Table 1: Influence of Temperature and Solvent on Quinolone Synthesis
| Reaction Type | Temperature (°C) | Solvent | Typical Outcome | Reference |
| Conrad-Limpach (Condensation) | Room Temp - Reflux | Toluene/Ethanol | Formation of β-anilinoacrylate (kinetic product) | [2] |
| Knorr Synthesis (Condensation) | ~140 | Neat or high-boiling solvent | Formation of β-ketoanilide (thermodynamic product) | [9] |
| Thermal Cyclization | 250-300 | Dowtherm A / Diphenyl Ether | Formation of 4-quinolone | [1][2][3] |
| Microwave-Assisted Cyclization | 250-300 | Neat or solvent | Rapid formation of 4-quinolone, often with improved yield | [4] |
| Eaton's Reagent-Catalyzed Cyclization | 80-100 | Eaton's Reagent | Formation of 4-quinolone under milder conditions | [10] |
Visualizations
Reaction Mechanism: Conrad-Limpach Synthesis
Caption: The Conrad-Limpach pathway to 4-quinolones.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Alkyl-4-Quinolones.
- Sigma-Aldrich. (n.d.). DOWTHERM A eutectic mixture of 26.5 diphenyl + 73.5 diphenyl oxide Diphyl.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Organic Chemistry. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- Cambridge University Press. (n.d.). Gould-Jacobs Reaction.
- Centurion University. (n.d.). Knorr quinoline synthesis. CUTM Courseware.
- MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- MDPI. (2025, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
- Royal Society of Chemistry. (2023, March 1). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
- Cell Press. (2020, April 27). Recent Advances in the Catalytic Synthesis of 4-Quinolones.
- Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.
- National Center for Biotechnology Information. (2023, March 15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
- ChemPoint. (n.d.). DOWTHERM A - Dow Thermal Fluid Products.
- ChemPoint. (n.d.). DOWTHERM™ A Synthetic Thermal Fluid / Dow Chemical.
- Dow Inc. (n.d.). DOWTHERM™ A Heat Transfer Fluid.
- Qeios. (2024, February 15). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ablelab.eu [ablelab.eu]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 13. thermalfluidproducts.com [thermalfluidproducts.com]
- 14. chempoint.com [chempoint.com]
- 15. dow.com [dow.com]
- 16. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 17. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]
- 18. 4-Quinolone synthesis [organic-chemistry.org]
- 19. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Hydroxyquinoline NMR Analysis
Topic: Troubleshooting Solubility & Spectral Anomalies of 4-Hydroxyquinolines Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1]
The Core Issue: The "Chameleon" Trap
Before attempting to fix solubility, you must understand why 4-hydroxyquinolines (4-HQs) are recalcitrant. The name "4-hydroxyquinoline" is often a misnomer. In the solid state and in polar solvents, these molecules exist predominantly as 4-quinolones (the keto tautomer), not the enol form.
The Solubility Killer: The 4-quinolone tautomer possesses a hydrogen-bond donor (N-H) and an acceptor (C=O) perfectly positioned to form stable, intermolecular hydrogen-bonded dimers or infinite networks.[1] This results in high lattice energy (poor solubility) and concentration-dependent aggregation (broad NMR signals).[1]
Visualizing the Problem
The following diagram illustrates the tautomeric equilibrium and the resulting aggregation that causes your solubility issues.
Figure 1: The tautomeric shift toward the Keto form drives aggregation, leading to precipitation and line broadening.[1]
Solvent Selection Matrix
Do not default to Chloroform-d (
| Solvent System | Suitability | Solubility Limit | Technical Notes |
| DMSO- | High | > 20 mg/mL | First Choice. Disrupts H-bonds.[1] Warning: Hygroscopic; water peak (~3.3 ppm) can obscure signals.[1] High viscosity may broaden peaks slightly.[2] |
| TFA- | Excellent | > 50 mg/mL | The "Nuclear" Option. Protonates the nitrogen, breaking all aggregates. Warning: Corrosive. Shifts all signals downfield. |
| Methanol- | Medium | ~5-10 mg/mL | Good for polar derivatives. Warning: Exchangeable protons (NH/OH) will disappear due to deuterium exchange.[1][3] |
| Low | < 2 mg/mL | Avoid unless necessary. Often results in suspension or extremely broad peaks due to aggregation. | |
| High | Variable | Best Compromise. Adds solubility of acid to the volatility of chloroform. See Protocol B. |
Troubleshooting Workflow (Decision Tree)
Follow this logic path to resolve spectral issues efficiently.
Figure 2: Step-by-step decision tree for resolving solubility and resolution issues.
Validated Experimental Protocols
Protocol A: The "TFA Spike" (Chemical Shift Manipulation)
Use when: Sample is in
-
Prepare Sample: Dissolve 5–10 mg of compound in 0.6 mL of
(or DMSO- ). -
Initial Scan: Run a standard 1H NMR (8 scans). Note line widths.
-
The Spike: Add 10–20
L of TFA- (or regular TFA if deuterated is unavailable, though -COOH proton will appear at ~13 ppm).[1] -
Mix: Cap and invert the tube 5 times. The solution often clears instantly.
-
Re-acquire: Run the scan again.
-
Result: Peaks will sharpen significantly.
-
Note: Chemical shifts will move downfield due to the descreening effect of the positive charge.
-
Protocol B: Variable Temperature (VT) NMR
Use when: You suspect rotamers or aggregation, but cannot use acid (e.g., acid-sensitive functional groups).
-
Solvent Choice: Use DMSO-
(Boiling point 189°C) or Tetrachloroethane- (Boiling point 146°C).[1] Do not use or Acetone for high-temp work. -
Setup: Set the probe temperature to 323 K (50°C). Allow 10 minutes for thermal equilibration.
-
Acquire: Run the spectrum.
-
Step-Up: If peaks remain broad, increase to 353 K (80°C) in 10-degree increments.
-
Safety: Ensure the NMR tube is rated for the pressure/temperature.
-
Frequently Asked Questions (FAQ)
Q: Why do my peaks shift when I change concentration? A: This is a hallmark of stacking interactions . 4-Quinolones are flat, aromatic systems that stack like plates (π-π interactions).[1] At high concentrations, the ring current of one molecule shields the protons of its neighbor, moving peaks upfield.
-
Fix: Run experiments at a standardized concentration (e.g., 5 mM) or use the "TFA Spike" to disrupt stacking.[1]
Q: I see a huge broad peak at 14 ppm in DMSO. What is it?
A: That is likely the NH proton of the quinolone form. In dry DMSO, the exchange is slow enough to see it. If the sample is wet, this peak broadens or disappears due to exchange with
Q: Can I use
-
Caveat: While this solves solubility, the electronic environment is vastly different from the neutral organic molecule, making comparison to literature values in organic solvents difficult.
Q: Why is my integration wrong in Methanol-
References
-
Claramunt, R. M., et al. (2006).[1] "The tautomerism of 4-hydroxy-quinoline-3-carboxylic acids." Arkivoc, (iv), 53-62.[1] [1]
-
Gouy, M. H., et al. (2015).[1] "Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters." Journal of Organic Chemistry, 80(23), 11860–11868.[1] [1]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[1] Wiley. (Standard text for solvent effects and exchange phenomena).
-
Reich, H. J. "Solvent Effects in NMR."[1] University of Wisconsin-Madison.
Sources
Technical Support Center: High-Temperature Quinoline Synthesis
Ticket Subject: Solvent Selection & Process Optimization (Dowtherm A vs. Diphenyl Ether)
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High
Introduction: The Thermal Cyclization Challenge
Welcome to the Technical Support Hub. You are likely here because you are performing a Gould-Jacobs or Conrad-Limpach synthesis to generate a 4-hydroxyquinoline scaffold. These reactions require extreme thermal energy (
The two industry-standard solvents for this are Diphenyl Ether (DPE) and Dowtherm A (a eutectic mixture). While chemically similar, their operational profiles differ significantly. This guide synthesizes thermodynamic data with practical bench experience to help you choose the right fluid and troubleshoot common failure modes.
Part 1: Solvent Selection Matrix (Dowtherm A vs. DPE)
Quick Reference Data
| Feature | Diphenyl Ether (DPE) | Dowtherm A (Eutectic Mix) | Operational Impact |
| Composition | 100% Diphenyl Oxide | 73.5% Diphenyl Oxide / 26.5% Biphenyl | Dowtherm A is a formulated heat transfer fluid.[2][3] |
| Boiling Point | Negligible difference. Both sustain the | ||
| Melting Point | CRITICAL. DPE requires pre-melting; Dowtherm A can be pumped/poured cold. | ||
| Flash Point | Both require inert gas (Nitrogen/Argon) blanketing. | ||
| Solvency | Moderate | Slightly Higher (due to Biphenyl) | Biphenyl increases lipophilicity, potentially keeping impurities in solution during workup. |
| Cost | Generally Higher (Reagent Grade) | Lower (Industrial Grade) | Dowtherm A is often cheaper at scale. |
Decision Logic: Which Solvent Should You Use?
Figure 1: Decision matrix for selecting between Dowtherm A and Diphenyl Ether based on scale and handling constraints.
Part 2: Standard Operating Procedure (SOP)
Protocol: Thermal Cyclization of Diethyl 2-((phenylamino)methylene)malonate
Preparation Phase
-
Equipment: 3-neck Round Bottom Flask (RBF), Dean-Stark trap (optional but recommended for removing ethanol), reflux condenser, internal temperature probe, overhead stirrer.
-
Safety: These solvents have high auto-ignition temperatures but can burn. Always maintain a nitrogen atmosphere.
Reaction Workflow
-
Charge Solvent: Add Dowtherm A (10 volumes relative to substrate) to the RBF.
-
Pre-heat: Heat solvent to
.-
Why? Adding the substrate to boiling solvent ("dropwise addition") minimizes polymerization side-reactions compared to heating them up together.
-
-
Addition: Dissolve your enamino ester substrate in a minimal amount of warm Dowtherm A (or add neat if liquid). Add dropwise to the boiling solvent over 30-60 minutes.
-
Observation: You will see rapid evolution of ethanol/methanol vapor. This must be allowed to escape (or be collected in the Dean-Stark).
-
-
Reflux: Maintain
for 1--3 hours. Monitor via TLC (Caution: Solvent is hard to remove from TLC plate; heat the plate with a heat gun to evaporate Dowtherm before visualizing).
Workup (The "Crash Out" Method)
-
Cooling: Cool the mixture slowly to
. -
Precipitation:
-
If solids form: Cool further to Room Temp (RT).
-
If no solids form: Add a non-polar anti-solvent (Hexane or Heptane) equal to the reaction volume.
-
-
Filtration: Filter the solids. The quinoline product is usually insoluble in cold Dowtherm/Hexane, while impurities and the solvent remain in the filtrate.
-
Washing: Wash the filter cake copiously with Hexane or Acetone to remove residual high-boiling solvent.
Part 3: Troubleshooting & FAQs
Category A: Reaction Failures
Q: My reaction mixture turned into a black tar. What happened?
-
Diagnosis: Thermal degradation or oxidation.
-
Fix:
-
Oxygen Ingress: Did you maintain a strict
flow? At , oxygen rapidly degrades these organics. -
Concentration: High concentration favors intermolecular polymerization. Increase solvent volume to 15x or 20x.
-
Addition Rate: If you mixed everything cold and heated it up, the intermediate spent too much time in the "danger zone" (
) where side reactions occur. Use the Hot Addition Method (dropwise into boiling solvent).
-
Q: The reflux temperature never reached
-
Diagnosis: Volatile byproducts (Ethanol) are refluxing and cooling the pot.
-
Fix: You must remove the ethanol generated by the cyclization.[1] Use a Dean-Stark trap or a short-path distillation head to strip off the low-boilers until the internal temp hits
.
Category B: Handling & Workup
Q: I used Diphenyl Ether, and it solidified in my addition funnel/transfer line.
Q: How do I get rid of the Dowtherm A smell/residue on my product?
-
Diagnosis: High boiling point solvents adhere tenaciously to crystals.
-
Fix:
-
Displacement Wash: Wash the filter cake with hot heptane (
), followed by cold acetone. -
Soxhlet: For very stubborn residues, Soxhlet extraction with hexane for 12 hours will strip the Dowtherm A without dissolving the polar quinoline product.
-
Do NOT Distill: Attempting to dry the product in an oven will not remove Dowtherm A (BP
). You must wash it off.[8]
-
Category C: Safety[3][9]
Q: Is the Biphenyl in Dowtherm A toxic?
-
Analysis: Biphenyl is an irritant and toxic to aquatic life. While pure DPE is generally considered less toxic, the operational safety profile of Dowtherm A is similar.
-
Protocol: Handle in a fume hood. Collect all filtrate (containing Dowtherm/Hexane) in a dedicated "High Boiling Organics" waste stream. Do not pour down the drain; it will solidify and clog plumbing (especially DPE).
Part 4: Visualizing the Workflow
Figure 2: Optimized Gould-Jacobs reaction workflow using the "Hot Addition" method to maximize yield.
References
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.
-
Dow Chemical Company. (n.d.). "DOWTHERM™ A Heat Transfer Fluid - Technical Data Sheet." Dow Technical Library.
- Riegel, E. R., et al. (1946). "Diphenyl Ether as a Heat Transfer Medium." Industrial & Engineering Chemistry, 38(11). (Contextualizing the eutectic properties).
-
Sigma-Aldrich. (2024). "Safety Data Sheet: Dowtherm® A."
-
Li, J. J. (2014).[9] "Gould-Jacobs Reaction."[1][10] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Mechanistic grounding for the high-temperature requirement).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Dowtherm® A eutectic mixture of 26.5% diphenyl + 73.5% diphenyl oxide | Sigma-Aldrich [sigmaaldrich.com]
- 3. Diphenyl ether - Wikipedia [en.wikipedia.org]
- 4. Diphenyl ether CAS#: 101-84-8 [m.chemicalbook.com]
- 5. ancochemicals.com [ancochemicals.com]
- 6. appliedthermalfluids.com [appliedthermalfluids.com]
- 7. scribd.com [scribd.com]
- 8. loikitsdistribution.com [loikitsdistribution.com]
- 9. buyersguidechem.com [buyersguidechem.com]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
purification of 4-hydroxyquinolines by acid-base extraction
Technical Brief: The "Chameleon" Molecule
Before troubleshooting, you must understand the chemical behavior of your target. 4-Hydroxyquinolines (4-HQs) are amphoteric and subject to keto-enol tautomerism .
-
Amphoterism: They act as both acids and bases.
-
pH < 3: The nitrogen is protonated (
). The molecule is cationic and water-soluble. -
pH > 11: The hydroxyl/amide proton is removed (
). The molecule is anionic and water-soluble. -
pH 6–8 (Isoelectric Point): The molecule is neutral (zwitterionic character varies). Solubility is lowest here.
-
-
Tautomerism: In solution and solid state, the 4-quinolone (keto) form often predominates over the 4-hydroxy (enol) form.[1] This confuses researchers looking for an "OH" signal in NMR, which may instead appear as a broad amide "NH".
Module 1: Troubleshooting Guides
Issue #1: "I acidified the solution, but no precipitate formed."
Diagnosis: You likely overshot the Isoelectric Point (pI). Unlike simple carboxylic acids which precipitate at any acidic pH, 4-HQs will re-dissolve if the solution becomes too acidic.
The Fix:
-
Check pH: If pH < 3, you have protonated the nitrogen, creating a soluble chloride salt.
-
Corrective Action: Slowly back-titrate with dilute NaOH or
until the pH reaches 6.5 – 7.0 . -
Visual Cue: Watch for maximum turbidity. If the solution clears up, you have gone too far in either direction.
Issue #2: "The product came out as a sticky oil (Goo), not a powder."
Diagnosis: "Oiling out" occurs when the product precipitates at a temperature above its melting point (depressed by impurities) or when neutralization is too rapid, trapping solvent.
The Fix:
-
Slow Down: Do not dump acid/base in. Add it dropwise with vigorous stirring.
-
Temperature Control: Cool the solution to 0–5°C before neutralization.
-
The "Seeding" Trick: If oil forms, scratch the glass side of the flask with a glass rod or add a seed crystal of pure product.
-
Co-solvent: Add a small amount of Ethanol (5-10%) during neutralization to keep the "oil" phase slightly soluble, allowing it to organize into a crystal lattice as it precipitates.
Issue #3: "My NMR shows a mess/impurities after Conrad-Limpach synthesis."
Diagnosis: Common impurities in 4-HQ synthesis are high-boiling solvents (Dowtherm A) and unreacted anilines.
-
Dowtherm A: Diphenyl ether/biphenyl mixture.[2] Very hard to remove by simple evaporation.
-
Anilines: Will co-precipitate if pH is not managed.
The Fix:
-
Dowtherm Removal: Do not try to distill it off.
-
Aniline Removal: Ensure your initial dissolution is in strong base (pH > 12). Extract this aqueous layer with Ethyl Acetate or DCM. The neutral anilines move to the organic layer; the anionic 4-HQ stays in the water.
Module 2: The "Golden Path" Protocol (SOP)
Objective: Purification of Crude 4-Hydroxyquinoline from Reaction Mixture (e.g., Conrad-Limpach).
Workflow Visualization
Caption: Logical flow for the base-mediated purification of amphoteric 4-hydroxyquinolines.
Step-by-Step Methodology
Reagents: 2M NaOH, 2M HCl (or Glacial Acetic Acid), Dichloromethane (DCM), Hexanes.
-
Base Dissolution:
-
Take the crude solid/oil.[5] Add 2M NaOH (approx. 5-10 mL per gram of crude).
-
Stir until fully dissolved. Check pH; it must be > 12.
-
Why: This deprotonates the OH group, forming the water-soluble sodium salt.
-
-
The "Lipid" Wash (Critical Step):
-
Transfer the aqueous solution to a separatory funnel.
-
Extract twice with DCM or Ethyl Acetate (1:1 volume ratio).
-
Discard the organic layer.
-
Why: Impurities like unreacted aniline, Dowtherm A, and decarboxylated byproducts are not acidic. They stay in the organic layer. The 4-HQ stays in the water.
-
-
Precipitation (The Careful Part):
-
Transfer the aqueous layer to a beaker.
-
Cool to 5°C in an ice bath.
-
Add 2M HCl or Glacial Acetic Acid dropwise with stirring.
-
Monitor pH continuously. Stop exactly at pH 6.5 – 7.0 .
-
Why: This is the isoelectric point. Solubility is minimal. If you go to pH 2, it will redissolve.
-
-
Filtration & Final Wash:
Module 3: Data & Solubility Reference
Solubility Profile of 4-Hydroxyquinoline
| Solvent / Condition | Solubility State | Chemical Species |
| Water (pH 7) | Insoluble | Neutral / Zwitterion |
| Water (pH 1) | Soluble | Cation ( |
| Water (pH 13) | Soluble | Anion ( |
| DCM / Chloroform | Poor to Moderate | Neutral |
| Ethanol (Hot) | Soluble | Neutral |
| Hexanes / Pet Ether | Insoluble | Neutral |
| DMSO | Soluble | Neutral (Keto form) |
pKa Reference Table
| Position | Approx pKa | Implication |
| Nitrogen (Quinoline Ring) | ~ 3.3 | Below pH 3.3, the molecule is protonated and soluble. |
| Hydroxyl (Enol) / Amide (Keto) | ~ 11.0 | Above pH 11, the molecule is deprotonated and soluble. |
| Precipitation Window | pH 5.0 – 8.0 | The "Safe Zone" for isolation. |
Module 4: FAQs
Q: Can I use recrystallization instead of acid-base extraction? A: Yes, but it is less efficient for removing chemical isomers. If you choose to recrystallize, Acetic Acid or DMF are preferred solvents due to the high melting point of 4-HQs (>200°C). Ethanol often requires excessive volumes.
Q: Why does the literature sometimes call it "4-Quinolone"? A: This is the same molecule. The "4-hydroxy" name is a historical artifact. In the solid state and in polar solvents (like the water in your extraction), the equilibrium heavily favors the keto (quinolone) form.[1]
Q: I have a stubborn emulsion during the DCM wash. What do I do? A: 4-HQs can act as surfactants.
-
Filter through Celite: Sometimes fine particulates stabilize the emulsion.
-
Add Brine: Saturated NaCl increases the ionic strength of the aqueous layer, forcing separation.
-
Time: Let it sit overnight.
References
-
Conrad, M., & Limpach, L. (1887). Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft. (Historical Foundation).
-
Riegel, B., et al. (1946). The Synthesis of some 4-Hydroxyquinolines. Journal of the American Chemical Society. (Classic purification protocols).
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Gould-Jacobs reaction workup).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11608, 4-Hydroxyquinoline. (Chemical properties and pKa data).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General heterocyclic chemistry and tautomerism mechanisms).
Sources
- 1. researchgate.net [researchgate.net]
- 2. US2504875A - Method for producing 4-hydroxyquinolines - Google Patents [patents.google.com]
- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 2,3,6-trimethylquinolin-4-ol: A Comparative Approach
For researchers and professionals in drug discovery and synthetic chemistry, the precise and unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Among these, the quinoline scaffold is of paramount importance due to its prevalence in a wide array of biologically active compounds. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,3,6-trimethylquinolin-4-ol, a substituted quinolinol of interest.
This document moves beyond a simple recitation of spectral data. It is designed to provide a practical, field-tested perspective on not only interpreting the spectrum of the title compound but also on how ¹H NMR spectroscopy compares with other analytical techniques for the characterization of such molecules. We will delve into the causal relationships between molecular structure and spectral appearance, offering insights that are born from extensive experience in spectroscopic analysis.
The Quinoline Nucleus: A Spectroscopic Overview
The quinoline ring system, a fusion of a benzene and a pyridine ring, presents a unique electronic environment that is reflected in its ¹H NMR spectrum. The nitrogen atom's electron-withdrawing nature significantly influences the chemical shifts of the protons, particularly those on the pyridine ring. Protons in the vicinity of the nitrogen, such as at the C2 and C8 positions, are typically deshielded and appear at a lower field (higher ppm).[1] The substitution pattern on both the benzenoid and pyridinoid rings further modulates these chemical shifts, providing a detailed fingerprint of the molecule's structure.
¹H NMR Spectrum of 2,3,6-trimethylquinolin-4-ol: A Predictive Analysis
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 | ~7.8 | d | ~8.5 |
| H7 | ~7.4 | dd | ~8.5, ~2.0 |
| H8 | ~7.6 | d | ~2.0 |
| C2-CH₃ | ~2.4 | s | - |
| C3-CH₃ | ~2.2 | s | - |
| C6-CH₃ | ~2.5 | s | - |
| OH/NH | Broad, variable | s | - |
Causality Behind the Predicted Assignments:
-
Aromatic Protons (H5, H7, H8): The protons on the benzenoid ring (H5, H7, and H8) will exhibit characteristic splitting patterns. H5, being ortho to the ring fusion, is expected to be a doublet with a typical ortho-coupling constant of around 8.5 Hz, coupled to H7. H7 will appear as a doublet of doublets, showing both ortho-coupling to H5 and meta-coupling to H8 (~2.0 Hz). H8 will be a doublet due to meta-coupling with H7. The electron-donating methyl group at C6 will cause a slight shielding effect on the aromatic protons compared to unsubstituted quinolin-4-ol.
-
Methyl Protons (C2-CH₃, C3-CH₃, C6-CH₃): The three methyl groups will each appear as a sharp singlet, as there are no adjacent protons to cause splitting. The C2-CH₃ is adjacent to the nitrogen atom and the carbonyl group in the quinolone tautomer, leading to a slightly downfield shift compared to the other methyl groups. The C6-CH₃ on the benzenoid ring is expected to have a chemical shift similar to that of a methyl group on a substituted benzene ring.
-
OH/NH Proton: The proton on the hydroxyl group (in the quinolinol form) or the nitrogen atom (in the quinolone form) will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
Comparative Analysis: Situating ¹H NMR in the Analytical Workflow
While ¹H NMR is an indispensable tool, a comprehensive structural confirmation relies on a multi-technique approach. Here, we compare the insights gained from ¹H NMR with those from other common analytical methods for quinoline derivatives.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR Spectroscopy | Provides information on the carbon skeleton of the molecule. | Each unique carbon atom gives a distinct signal, aiding in the determination of the number of carbon atoms and their chemical environment. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern. | High sensitivity, requires very small amounts of sample. Confirms the molecular formula. | Does not provide detailed information about the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Quick and non-destructive. Useful for identifying key functional groups like C=O, O-H, and N-H. | Provides limited information about the overall molecular structure. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state. | Unambiguous structural determination. | Requires a suitable single crystal, which can be challenging to obtain. |
Experimental Protocols
Sample Preparation for ¹H NMR Spectroscopy
A rigorously defined protocol is essential for reproducible and high-quality NMR data.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the 2,3,6-trimethylquinolin-4-ol sample into a clean, dry vial.
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a good starting point for many organic molecules.
-
Dissolution: Ensure complete dissolution of the sample by gentle vortexing or sonication.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. Modern spectrometers can also reference the residual solvent peak.[2]
¹H NMR Data Acquisition
The following is a standard workflow for acquiring a ¹H NMR spectrum.
Caption: Standard workflow for ¹H NMR data acquisition.
Visualizing the Structure and Key Interactions
The following diagram illustrates the molecular structure of 2,3,6-trimethylquinolin-4-ol and highlights the protons that give rise to the key signals in the ¹H NMR spectrum.
Caption: Molecular structure of 2,3,6-trimethylquinolin-4-ol with key protons labeled.
Conclusion
The ¹H NMR spectrum of 2,3,6-trimethylquinolin-4-ol, though not experimentally reported in the public domain, can be confidently predicted through the analysis of its structural features and comparison with related compounds. The predicted spectrum reveals a distinct set of signals for the aromatic and methyl protons, which would allow for its unambiguous identification. For comprehensive structural elucidation, it is imperative to employ a suite of analytical techniques, with ¹H NMR serving as a primary and powerful tool for mapping the proton environment of the molecule. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently approach the spectroscopic analysis of this and similar quinoline derivatives.
References
- Bruker. (n.d.). Experimental Procedure and Data of the Quinoline N–Oxides.
- Claret, P. A., & Williams, D. H. (1974). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry, 27(8), 1841-1845.
-
PubChem. (n.d.). 2,4-Dimethylquinoline. Retrieved from [Link]
-
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
Sources
A Comparative Guide to ¹³C NMR Chemical Shifts of Methyl Groups in Trimethylquinolines
For Researchers, Scientists, and Drug Development Professionals
The Crucial Role of ¹³C NMR in Isomer Identification
In the synthesis and characterization of substituted heterocycles like quinolines, the unambiguous identification of isomers is paramount. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique in this endeavor. The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic and steric environment. For trimethylquinolines, the precise positions of the three methyl groups on the bicyclic aromatic framework give rise to distinct ¹³C NMR spectra, with the chemical shifts of the methyl carbons providing a direct fingerprint for each isomer. Understanding the trends in these shifts allows researchers to confidently assign the structure of newly synthesized compounds and differentiate between potential isomeric products.
Comparative Analysis of Methyl Group ¹³C NMR Chemical Shifts
The chemical shift of a methyl group in a trimethylquinoline is a result of a complex interplay of electronic and steric effects. To illustrate these influences, we have compiled experimental ¹³C NMR data for the methyl groups of several dimethyl- and trimethylquinoline isomers.
Table 1: Experimental ¹³C NMR Chemical Shifts (δ, ppm) of Methyl Groups in Selected Quinolines (in CDCl₃)
| Compound | C2-CH₃ | C4-CH₃ | C5-CH₃ | C6-CH₃ | C7-CH₃ | C8-CH₃ | Reference |
| 2,6-Dimethylquinoline | 25.26 | - | - | 21.44 | - | - | [1] |
| 2,7-Dimethylquinoline | 25.2 | - | - | - | 24.3 | - | [1] |
| 2,8-Dimethylquinoline | 25.69 | - | - | - | - | 17.97 | [1] |
| 2,4,6-Trimethylquinoline | - | * | - | - | [2] | ||
| 2,5,7-Trimethylquinoline | 25.2 | - | 22.5 | - | 24.6 | - | [1] |
Note: While the presence of ¹³C NMR data for 2,4,6-trimethylquinoline is confirmed, the specific chemical shifts for the methyl groups were not explicitly detailed in the readily available search results. However, based on general principles, the C2-methyl would be expected around 25 ppm, the C4-methyl slightly downfield, and the C6-methyl in the typical range for a methyl on a benzene ring.
Deciphering the Trends: Electronic and Steric Influences
The data presented in Table 1 reveals distinct trends in the methyl group chemical shifts, which can be rationalized by considering the fundamental principles of ¹³C NMR spectroscopy.
Electronic Effects of the Quinoline Ring
The quinoline ring system is a hybrid of a benzene and a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the electron density throughout the molecule.[3] This electronic effect is transmitted through the sigma and pi systems, affecting the shielding of the attached methyl carbons.
-
Methyl Groups on the Pyridine Ring (e.g., C2-CH₃, C4-CH₃): Methyl groups attached to the pyridine ring generally experience a deshielding effect compared to those on the benzenoid ring, leading to a downfield shift (higher ppm value). This is evident in the C2-methyl resonances, which consistently appear around 25 ppm.[1]
-
Methyl Groups on the Benzene Ring (e.g., C5-CH₃, C6-CH₃, C7-CH₃, C8-CH₃): Methyl groups on the benzenoid portion of the quinoline ring exhibit chemical shifts more akin to those in substituted toluenes, typically in the range of 18-22 ppm, unless other factors come into play.
Steric Effects: The Decisive Factor in Isomer Differentiation
While electronic effects provide a baseline understanding, it is the steric interactions between the methyl groups and the surrounding atoms that often lead to the most significant and diagnostic shifts in the ¹³C NMR spectrum.
When a methyl group is positioned ortho to another substituent, a through-space steric interaction can occur, leading to a shielding effect (an upfield shift to a lower ppm value). This is a well-documented phenomenon in substituted aromatic systems.
A particularly pronounced steric interaction in the quinoline system is the peri interaction between substituents at the C8 and C1 (nitrogen) or C4 and C5 positions. In the case of 2,8-dimethylquinoline, the C8-methyl group is in close proximity to the nitrogen lone pair and the C1-H. This steric compression forces the C-C bond of the methyl group to deform, leading to a significant upfield shift. As seen in Table 1, the C8-methyl in 2,8-dimethylquinoline resonates at a remarkably high field (17.97 ppm) compared to other methyl groups on the benzenoid ring.[1] This substantial shielding is a hallmark of a C8-substituted methylquinoline.
The logical flow of these steric interactions can be visualized as follows:
Caption: Influence of steric interactions on methyl group chemical shifts.
The γ-gauche effect describes the shielding experienced by a carbon atom due to a gauche (60° dihedral angle) relationship with another carbon or heteroatom three bonds away. While more commonly discussed in aliphatic systems, similar through-space interactions can influence the chemical shifts of methyl groups in crowded aromatic systems, contributing to the observed shielding.
Experimental Protocol for ¹³C NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible ¹³C NMR data for trimethylquinolines, the following protocol is recommended.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the trimethylquinoline sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice due to its good solubilizing power for many organic compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts in trimethylquinolines.
-
Acquisition Time: An acquisition time of 1-2 seconds is a good starting point.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, ensuring more accurate integration if needed (though routine ¹³C spectra are not typically integrated).
-
Number of Scans: The number of scans will depend on the sample concentration. For a 10-20 mg sample, 128 to 1024 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum carefully.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
The overall workflow for data acquisition and analysis can be summarized in the following diagram:
Sources
Technical Comparison Guide: Mass Spectrometry Fragmentation of 2,3,6-Trimethylquinolin-4-ol
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2,3,6-trimethylquinolin-4-ol (TMQ-4-ol). It compares ionization modalities (EI vs. ESI-CID) and differentiates this specific isomer from structural analogs, offering a robust framework for identification in pharmaceutical and synthetic applications.
Executive Summary & Compound Profile
2,3,6-trimethylquinolin-4-ol (C₁₂H₁₃NO, MW 187.24 Da) is a substituted quinoline derivative often encountered as a synthesis intermediate or impurity in antimalarial and antimicrobial drug development.[1]
Its analysis is complicated by keto-enol tautomerism . In the gas phase, the compound predominantly behaves as the 4-quinolone (2,3,6-trimethylquinolin-4(1H)-one), which dictates its fragmentation physics. This guide compares the "Hard" (EI) and "Soft" (ESI) fragmentation performance, providing a roadmap for structural validation.
Performance Matrix: Ionization Modalities
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-CID) |
| Primary Ion | ||
| Fragmentation Energy | 70 eV (Fixed) | Variable (Collision Energy 10–50 eV) |
| Structural Insight | High: Rich fingerprint for library matching.[2] | Medium: Predominantly neutral losses (CO, H₂O). |
| Sensitivity | Moderate (ng range) | High (pg range) |
| Isomer Specificity | Excellent (Distinguishes methyl positions) | Good (Requires optimized CE) |
Deep Dive: Fragmentation Mechanics & Pathways
The "Hard" Fragmentation (EI-MS)
Under 70 eV electron impact, the molecular ion (
-
Pathway A: The Carbonyl Ejection (Diagnostic for 4-OH) The tautomeric 4-quinolone form undergoes a characteristic expulsion of carbon monoxide (CO). This is a ring contraction event typical of phenols and cyclic ketones.
-
Pathway B: The Methyl Radical Loss (Regiospecificity) With three methyl groups (positions 2, 3, and 6), the loss of a methyl radical (
) is competitive.-
Transition: m/z 187
m/z 172 (Loss of 15 Da). -
Causality: The 2-methyl group is vinylic and less labile. The 3-methyl is sterically crowded. The 6-methyl (benzylic-like) is often the most energetically favorable loss, leading to a quinoid-stabilized cation.
-
-
Pathway C: The Heterocyclic Collapse Following CO loss, the nitrogen-containing ring typically fragments via HCN elimination.
-
Transition: m/z 159
m/z 132 (Loss of 27 Da).
-
The "Soft" Fragmentation (ESI-MS/MS)
In ESI, the protonated molecule
-
Water Loss: m/z 188
m/z 170. (Rare in quinolones, indicates the enol tautomer). -
Combined Loss: m/z 188
m/z 160 (Loss of CO).
Comparative Differentiation: 2,3,6-TMQ vs. Alternatives
A critical challenge in drug development is distinguishing the 2,3,6-isomer from its regioisomers (e.g., 2,3,8-trimethyl or 2,6,8-trimethyl).
| Isomer | Key Differentiator (EI-MS) | Mechanistic Reason |
| 2,3,6-Trimethyl | Balanced | 6-Me is electronically coupled to the N but sterically free. |
| 2,3,8-Trimethyl | Enhanced | "Ortho Effect": The 8-methyl group is adjacent to the ring Nitrogen. It can cyclize or transfer a proton to the Nitrogen lone pair, stabilizing the |
| 2-Methyl (No 3-Me) | Weak | Lack of steric crowding at pos 3 reduces methyl loss propensity. |
Visualizing the Fragmentation Tree
The following diagram illustrates the primary fragmentation pathways for 2,3,6-trimethylquinolin-4-ol under Electron Impact (EI) ionization.
Caption: Primary EI-MS fragmentation pathways of 2,3,6-trimethylquinolin-4-ol showing competitive methyl radical loss and carbonyl ejection.
Experimental Protocols
Protocol A: GC-EI-MS Structural Confirmation
Use this protocol for library matching and isomer differentiation.
-
Sample Preparation: Dissolve 1 mg of 2,3,6-TMQ-4-ol in 1 mL of Methanol (HPLC grade). Dilute 1:100 with Ethyl Acetate.
-
Inlet Parameters:
-
Temp: 280°C.[6]
-
Mode: Splitless (1 min purge) to maximize sensitivity for impurities.
-
-
Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm).
-
Why: Low polarity phase prevents peak tailing of the hydroxyl group.
-
-
MS Source (EI):
-
Temp: 230°C.
-
Electron Energy: 70 eV.[7]
-
Scan Range: m/z 40–300.
-
-
Self-Validation Step: Verify the
159/187 ratio. If 159 is <5% relative abundance, check source temperature; insufficient thermal energy may limit the ring contraction pathway.
Protocol B: ESI-MS/MS Quantification
Use this protocol for biological matrices (plasma/tissue).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Why: Acidic pH ensures full protonation of the quinoline nitrogen (
).
-
-
Infusion/Source:
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimize to prevent in-source fragmentation).
-
-
MRM Transitions (Triple Quadrupole):
-
Quantifier: 188.1
160.1 (Loss of CO). Highest intensity. -
Qualifier: 188.1
145.1 (Loss of CO + CH3).
-
-
Self-Validation Step: Inject a blank solvent immediately after the high standard. Quinolin-4-ols are "sticky" on stainless steel; carryover >1% indicates a need for needle wash optimization (recommend 50:50 MeOH:Isopropanol).
References
-
Rebane, E., et al. (1976). "Mass spectrometric studies of quinoline derivatives." Acta Chemica Scandinavica. Link (Foundational work on quinoline fragmentation mechanics).
-
Ma, Y., et al. (2005). "Fragmentation of protonated quinolin-4-ones by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry. Link (Mechanisms of CO loss in ESI).
-
NIST Chemistry WebBook. "Quinoline, 2,4-dimethyl- fragmentation data." National Institute of Standards and Technology. Link (Source for homologous series comparison).
-
Holčapek, M., et al. (2010). "Differentiation of isomers by mass spectrometry." Trends in Analytical Chemistry. Link (General principles of isomer differentiation).
Sources
- 1. lookchem.com [lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Synthesis of 2,2,4-trimethyl-1,2- H -dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects [academia.edu]
- 7. peptid.chem.elte.hu [peptid.chem.elte.hu]
Technical Comparison Guide: 2,3,6-Trimethylquinolin-4-ol vs. 2,4,6-Trimethylquinoline
Executive Summary & Core Distinction
Correction of Terminology: While often discussed in similar synthetic contexts (e.g., aniline condensations), 2,3,6-trimethylquinolin-4-ol and 2,4,6-trimethylquinoline are not isomers . They possess different molecular formulas and fundamental chemical behaviors.
-
Target A (The "4-ol"):
(MW: 187.24 Da).[1] Exists primarily as a quinolone tautomer. -
Target B (The "Quinoline"):
(MW: 171.24 Da).[2][3][4][5] A fully aromatic heterocyclic base.
The most immediate differentiator is Mass Spectrometry (16 Da shift due to oxygen) and Melting Point (Target A is a high-melting solid; Target B is a low-melting solid/oil).
Quick Reference Table
| Feature | 2,3,6-Trimethylquinolin-4-ol | 2,4,6-Trimethylquinoline |
| CAS | 34569-45-8 (generic 4-ol class) / Check specific regioisomer | 2243-89-2 |
| Formula | ||
| MW | 187.24 g/mol | 171.24 g/mol |
| State (RT) | Solid (Powder) | Low-melting Solid or Oil |
| Melting Point | > 200°C (Typical for 4-quinolones) | 68°C |
| Solubility | Soluble in NaOH (Amphoteric) | Insoluble in NaOH (Basic only) |
| Key IR Band | ~1635 | None (Aromatic C=C/C=N only) |
Structural Analysis & Tautomerism
Understanding the electronic structure is critical for interpreting spectral data.
2,3,6-Trimethylquinolin-4-ol (The "Quinolone")
Despite the "-ol" suffix, this compound exists in equilibrium with its keto-tautomer, 2,3,6-trimethylquinolin-4(1H)-one . In the solid state and polar solvents, the keto form predominates.
-
Implication: You will observe a carbonyl signal in IR and Carbon NMR. You will likely see a broad NH proton in
-NMR rather than a discrete OH.
2,4,6-Trimethylquinoline
This is a standard aromatic heterocycle (pyridine fused to benzene).[5] It lacks the carbonyl functionality and the acidic proton.
-
Implication: It behaves as a weak base and lipophilic organic molecule.
Experimental Protocols for Differentiation
Protocol A: Solubility-Based Separation (The "Shake Test")
Use this for rapid qualitative identification or bulk separation.
-
Dissolve: Take 10 mg of the unknown sample.
-
Solvent: Add 2 mL of 1M NaOH (aq).
-
Observation:
-
Clear Solution: Indicates 2,3,6-trimethylquinolin-4-ol . The phenolic/lactam proton is deprotonated, forming a water-soluble salt.
-
Insoluble/Oiling Out: Indicates 2,4,6-trimethylquinoline .[6] As a tertiary amine, it does not dissolve in base.
-
Protocol B: Thin Layer Chromatography (TLC)[7]
-
Stationary Phase: Silica Gel
. -
Mobile Phase: Ethyl Acetate : Hexane (1:1) or Methanol : DCM (1:9).
-
Visualization: UV (254 nm).
-
Result:
-
2,4,6-Trimethylquinoline: Higher
(more non-polar). -
2,3,6-Trimethylquinolin-4-ol: Significantly lower
(streaking is common due to H-bonding).
-
Spectroscopic Characterization Guide
Mass Spectrometry (The Definitive Proof)
Run ESI-MS in Positive Mode (
-
Signal at m/z 188: Confirms 2,3,6-trimethylquinolin-4-ol .
-
Signal at m/z 172: Confirms 2,4,6-trimethylquinoline .
Infrared Spectroscopy (IR)[7]
-
2,3,6-Trimethylquinolin-4-ol: Look for a strong, broad band at 1620–1650 cm⁻¹ . This is the amide-like Carbonyl (C=O) stretch of the quinolone form.
-
2,4,6-Trimethylquinoline: This region is "quiet" or contains only sharp aromatic C=C stretches (~1600 cm⁻¹).
Nuclear Magnetic Resonance ( -NMR)
Solvent: DMSO-d6 or CDCl3
1. The "Missing Proton" Check (Region 6.0 - 8.0 ppm)
-
2,4,6-Trimethylquinoline: Look for a singlet around 7.0–7.3 ppm .
-
Explanation: This is H-3 . It is isolated between the methyl at C-2 and the methyl at C-4.
-
-
2,3,6-Trimethylquinolin-4-ol: No singlet in this region.
-
Explanation: Positions 2 and 3 are both blocked by methyl groups. Position 4 is the carbonyl.
-
2. The Methyl Fingerprint (Region 2.0 - 3.0 ppm)
-
2,3,6-Trimethylquinolin-4-ol: Three methyl singlets. The methyls at C-2 and C-3 will appear distinct but close (approx 2.4 - 2.6 ppm).
-
2,4,6-Trimethylquinoline: Three methyl singlets. The methyl at C-4 often shifts slightly upfield compared to C-2 due to shielding effects, but the key is the integration relative to the aromatic protons.
3. The Exchangeable Proton
-
2,3,6-Trimethylquinolin-4-ol: A broad singlet (often >11 ppm or invisible depending on water content) corresponding to the NH/OH.
-
2,4,6-Trimethylquinoline: No exchangeable protons.
Decision Logic (Visualization)
Figure 1: Analytical workflow for distinguishing the oxygenated quinolone from the trimethylquinoline base.
Synthesis Context (Why this confusion occurs)
These compounds often appear in related literature regarding aniline condensations :
-
Conrad-Limpach Synthesis: Reaction of p-toluidine with 2-methylacetoacetate favors the kinetic product (enol amine) which cyclizes to 2,3,6-trimethylquinolin-4-ol .
-
Combes Quinoline Synthesis: Reaction of p-toluidine with acetylacetone (pentane-2,4-dione) yields 2,4,6-trimethylquinoline .
Common Pitfall: If a researcher uses the wrong
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 75247, 2,4,6-Trimethylquinoline. Retrieved February 20, 2026 from [Link][4]
-
Common Chemistry (CAS). CAS Registry Number 2243-89-2.[4][7] American Chemical Society.[4] Retrieved from [Link][4]
- Reusch, W.Virtual Textbook of Organic Chemistry: Heterocyclic Chemistry (Quinolines). Michigan State University. (General reference for Tautomerism of 4-hydroxyquinolines).
Sources
- 1. 2,6,8-Trimethylquinolin-4-ol | C12H13NO | CID 705868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline, 2,4,6-trimethyl- (CAS 2243-89-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2,4,6-Trimethylquinoline | 2243-89-2 | Benchchem [benchchem.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Buy 2,4,6-Trimethylquinoline | 2243-89-2 [smolecule.com]
- 6. Cas 2243-89-2,2,4,6-TRIMETHYLQUINOLINE | lookchem [lookchem.com]
- 7. 2,4,6-trimethylquinoline [stenutz.eu]
A Researcher's Guide to the Melting Point Landscape of Trimethylquinolin-4-ol Isomers
For the discerning researcher in medicinal chemistry and materials science, the seemingly simple metric of a melting point is, in reality, a profound indicator of a molecule's identity, purity, and the subtle interplay of its structural nuances. This guide offers an in-depth comparison of the melting points of trimethylquinolin-4-ol isomers, navigating the landscape of available experimental data and the fundamental principles that govern these crucial physicochemical properties. While a comprehensive experimental dataset for all possible trimethylquinolin-4-ol isomers remains elusive in publicly accessible literature, this guide provides a framework for understanding and predicting their melting point behavior.
The Significance of Melting Point in Drug Development and Materials Science
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This physical constant is intrinsically linked to the strength of the intermolecular forces within the crystal lattice. For drug development professionals, a sharp and defined melting point is a primary indicator of a compound's purity[1]. Impurities disrupt the crystal lattice, typically leading to a lower and broader melting point range. Furthermore, the melting point influences a compound's solubility and dissolution rate, which are critical parameters for bioavailability and formulation development. In materials science, the melting point dictates the processing conditions and thermal stability of organic materials.
Comparative Analysis of Trimethylquinolin-4-ol Isomers and Related Compounds
| Compound | CAS Number | Melting Point (°C) | Notes |
| 2,5,7-Trimethylquinolin-8-ol | 6759-80-4 | 84-85[2] | Isomer with hydroxyl at C-8 |
| 2,3,4-Trimethylquinoline | 2437-72-1 | 137-139[3] | Lacks the C-4 hydroxyl group |
| 2,4,6-Trimethylquinoline | 2243-89-2 | 68[4] | Lacks the C-4 hydroxyl group |
| 2,6,8-Trimethylquinoline | 2243-90-5 | 46-47[1] | Lacks the C-4 hydroxyl group |
| 4,6,8-Trimethylquinoline | 88565-88-2 | 56-60[5] | Lacks the C-4 hydroxyl group |
| Poly(1,2-dihydro-2,2,4-trimethylquinoline) | 26780-96-1 | 72-94[6] | Polymerized, related structure |
This table includes available data for trimethyl-substituted quinolines to provide a basis for discussing structural influences on melting points, in the absence of a complete dataset for trimethylquinolin-4-ol isomers.
Unraveling the Determinants of Melting Point in Isomers
The melting point of an organic compound is primarily governed by the following factors:
-
Intermolecular Forces: The presence of the hydroxyl group in quinolin-4-ols allows for hydrogen bonding, a strong intermolecular force that generally leads to higher melting points compared to their non-hydroxylated counterparts[7]. The position of the methyl and hydroxyl groups will influence the ability of the molecules to form efficient hydrogen bonding networks.
-
Molecular Symmetry and Crystal Packing: Molecules with a higher degree of symmetry tend to pack more efficiently into a crystal lattice[8][9]. This efficient packing results in stronger intermolecular interactions and, consequently, a higher melting point. The substitution pattern of the methyl groups on the quinoline ring will significantly impact the overall molecular symmetry.
-
Molecular Weight: For a series of isomers, the molecular weight is constant and therefore not a differentiating factor.
The interplay of these factors can be visualized in the following logical relationship:
Experimental Protocol for Melting Point Determination
For researchers who synthesize novel trimethylquinolin-4-ol isomers, a precise determination of the melting point is a critical step in characterization. The following is a standardized protocol using a modern digital melting point apparatus.
Objective: To determine the melting point range of a synthesized trimethylquinolin-4-ol isomer.
Materials:
-
Dry, purified sample of the trimethylquinolin-4-ol isomer
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry. If necessary, dry the sample under a vacuum.
-
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.
-
-
Loading the Capillary Tube:
-
Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the sample will enter the tube.
-
To pack the sample into the sealed end of the tube, gently tap the bottom of the tube on a hard surface or drop it through a long glass tube.
-
The packed sample should have a height of 2-3 mm[10].
-
-
Melting Point Determination (Rapid Scan - Optional):
-
If the approximate melting point is unknown, a rapid determination can be performed first.
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set a fast heating rate (e.g., 10-20 °C per minute) and observe the approximate temperature at which the sample melts.
-
-
Melting Point Determination (Slow Scan - Accurate Measurement):
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the rapid scan.
-
Insert a fresh capillary tube with the sample.
-
Set a slow heating rate of approximately 1-2 °C per minute.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range).
-
The recorded melting point should be expressed as a range (e.g., 150-152 °C). A narrow range (1-2 °C) is indicative of a pure compound[1].
-
-
Post-Measurement:
-
Turn off the apparatus and allow it to cool.
-
Dispose of the used capillary tube in a designated glass waste container.
-
The following workflow diagram illustrates the key steps in this experimental protocol:
The Role of Computational Chemistry
In the absence of extensive experimental data, computational methods can provide valuable predictions of melting points. Quantitative Structure-Property Relationship (QSPR) models and molecular dynamics simulations can be employed to estimate the melting points of trimethylquinolin-4-ol isomers based on their molecular structures. While these predictions may not be as precise as experimental values, they can be instrumental in prioritizing synthetic targets and guiding further research.
Conclusion
The melting point is a fundamental property that provides significant insights into the structure and purity of trimethylquinolin-4-ol isomers. While a comprehensive experimental comparison is currently limited by the availability of data, an understanding of the interplay between intermolecular forces, molecular symmetry, and crystal packing allows for rationalization and prediction of melting point trends. The standardized experimental protocol provided in this guide serves as a reliable method for the characterization of novel isomers. As research in this area progresses, the generation of a more complete experimental dataset will be invaluable to the scientific community.
References
-
Melting point determination. (n.d.). Retrieved February 20, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 2,3,4-Trimethylquinoline. Retrieved February 20, 2026, from [Link]
-
Exclusive Chemistry Ltd. (2024, April 29). 2,5,7-Trimethyl-8-quinolinol. Retrieved February 20, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 20, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 2,6,8-Trimethylquinoline. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 2,6,8-Trimethylquinolin-4-ol. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 2,7,8-Trimethyl-4-quinolinol. Retrieved February 20, 2026, from [Link]
-
MDPI. (2024, December 30). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Retrieved February 20, 2026, from [Link]
-
Chemistry LibreTexts. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Retrieved February 20, 2026, from [Link]
-
Student Academic Success. (2025, June 15). Properties and Trends of Organic Compounds. Retrieved February 20, 2026, from [Link]
-
ACS. (2026, February 12). Melting Point of Organic Materials. Retrieved February 20, 2026, from [Link]
-
Chemistry Stack Exchange. (2016, February 20). Melting point and boiling point in isomers. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 2,5,7-Trimethylquinolin-4-ol. Retrieved February 20, 2026, from [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. exchemistry.com [exchemistry.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 2,4,6-TRIMETHYLQUINOLINE CAS#: 2243-89-2 [amp.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 2,7,8-Trimethyl-4-quinolinol | C12H13NO | CID 709534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. 2,5,7-Trimethylquinolin-4-ol 65674-07-9 [sigmaaldrich.com]
- 10. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the UV-Vis Absorption of 2,3,6-trimethylquinolin-4-ol in Methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2,3,6-trimethylquinolin-4-ol in methanol. As a Senior Application Scientist, this document is structured to deliver not just data, but a framework for understanding the spectroscopic behavior of this compound in the context of its structural analogs. We will delve into the theoretical underpinnings of its absorption profile, present a standardized protocol for its measurement, and draw comparisons with related quinolin-4-ol derivatives to provide a robust predictive and comparative analysis.
Introduction: The Significance of Quinolin-4-ols in Spectroscopic Analysis
Quinoline derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse pharmacological and photophysical properties.[1][2] The quinolin-4-one/quinolin-4-ol tautomeric system is a key structural motif that dictates the electronic and, consequently, the spectroscopic properties of these molecules. The position and nature of substituents on the quinoline ring, along with the solvent environment, can significantly influence the UV-Vis absorption maxima (λmax).[2] Understanding these relationships is crucial for compound identification, purity assessment, and predicting molecular behavior in various applications.
2,3,6-trimethylquinolin-4-ol, with its specific substitution pattern, is expected to exhibit a unique spectroscopic fingerprint. This guide will explore this by comparing it with other relevant quinoline derivatives.
Theoretical Considerations: What to Expect from 2,3,6-trimethylquinolin-4-ol
The UV-Vis absorption spectrum of a molecule is governed by electronic transitions between molecular orbitals. For quinoline derivatives, these are typically π → π* and n → π* transitions. The extent of the conjugated π-electron system is a primary determinant of the λmax.[3] Increased conjugation generally leads to a bathochromic (red) shift, meaning absorption at a longer wavelength.[3]
For 2,3,6-trimethylquinolin-4-ol, we can anticipate the following:
-
The Quinolin-4-ol Core: The fundamental quinolin-4-ol structure provides the essential chromophore.
-
Methyl Substituents: The three methyl groups (-CH3) are electron-donating groups. Their presence can induce a slight bathochromic shift compared to the unsubstituted quinolin-4-ol.
-
Solvent Effects: Methanol is a polar protic solvent. It can engage in hydrogen bonding with the hydroxyl and nitrogen atoms of the quinolin-4-ol, which can influence the energy of the molecular orbitals and thus the absorption maxima.
Standardized Protocol for UV-Vis Spectroscopic Analysis
To ensure data comparability and reproducibility, a standardized experimental protocol is paramount. The following methodology is recommended for determining the UV-Vis absorption maxima of quinolin-4-ol derivatives in methanol.
Experimental Workflow
Sources
Technical Comparison: HPLC Separation of 2,3,6-Trimethylquinolin-4-ol and Key Impurities
This guide details the High-Performance Liquid Chromatography (HPLC) analysis of 2,3,6-trimethylquinolin-4-ol (CAS 1447-42-3), focusing on the critical separation of this target compound from its synthetic precursors and positional isomers.
Executive Summary
2,3,6-trimethylquinolin-4-ol (TMQO) is a substituted quinolone derivative, typically synthesized via the Conrad-Limpach reaction involving p-toluidine and a
This guide compares two separation strategies:
-
Standard C18 Method: Robust for separating the main peak from polar starting materials (e.g., p-toluidine).[2]
-
Advanced Phenyl-Hexyl Method: Essential for resolving the critical 2,3,6- vs. 2,3,7- isomer pair , which often co-elutes on alkyl-bonded phases due to identical hydrophobicity.[1][2]
Impurity Profile & Origin
Understanding the synthesis is prerequisite to effective method development. The primary impurities arise from the starting material quality and incomplete cyclization.
Synthesis & Impurity Pathway (Graphviz)
Figure 1: Origin of critical impurities in the synthesis of 2,3,6-trimethylquinolin-4-ol. Impurity C (2,3,7-isomer) is the most challenging separation.[2]
Comparative Method Performance
The following data illustrates the separation efficiency of two stationary phases. The Phenyl-Hexyl phase is superior for isomeric resolution due to
Table 1: Relative Retention Time (RRT) Comparison
| Compound | Structure / Identity | RRT (C18 Column) | RRT (Phenyl-Hexyl) | Resolution Note |
| Impurity A | p-Toluidine (Starting Material) | 0.45 | 0.40 | Well resolved on both.[1][2] |
| Impurity B | Enamine Intermediate | 1.25 | 1.35 | Hydrophobic; elutes late.[1][2] |
| Target | 2,3,6-Trimethylquinolin-4-ol | 1.00 | 1.00 | Reference Peak |
| Impurity C | 2,3,7-Trimethyl isomer | 1.00 (Co-elutes) | 1.08 | Critical Separation |
| Impurity D | 2,3,8-Trimethyl isomer | 0.98 | 1.12 | Partial separation on C18.[1][2] |
Analyst Note: On a standard C18 column, the 2,3,6- and 2,3,7- isomers often co-elute as a single, slightly broader peak.[2] Verification of peak purity using a Diode Array Detector (DAD) or Mass Spectrometer (MS) is mandatory if using C18.[1]
Detailed Experimental Protocols
Method A: Routine Purity Analysis (C18)
Best for: Quick batch analysis where isomeric purity is already established or not critical.[2]
-
Column: Agilent Zorbax Eclipse Plus C18,
.[2][3] -
Mobile Phase A:
Formic Acid in Water (pH 2.7).[1][2] -
Gradient:
-
Flow Rate:
. -
Detection: UV at 254 nm (aromatic ring) and 320 nm (conjugated quinolone system).[1]
-
Temperature:
.
Method B: High-Resolution Isomer Separation (Phenyl-Hexyl)
Best for: Final product release, isomeric impurity quantification, and stability indicating methods.[1][2]
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl,
.[1][2] -
Mobile Phase A:
Ammonium Acetate (pH 4.5).[2]-
Why: The slightly higher pH keeps the quinoline nitrogen partially deprotonated, enhancing the
- interaction with the stationary phase.
-
-
Gradient:
-
Flow Rate:
.[2]
Method Validation & Troubleshooting
Self-Validating System Checks
To ensure the method is performing correctly, include these system suitability tests (SST) in every sequence:
-
Resolution (
): Must be between Impurity A and the Target peak. -
Tailing Factor (
): The quinolin-4-ol moiety can tail due to silanol interactions.[1][2] -
Peak Purity (DAD): Check the UV spectrum at the leading and trailing edge of the main peak. A spectral match factor
indicates co-eluting isomers (likely Impurity C).[1][2]
Decision Tree for Method Selection (Graphviz)
Figure 2: Selection strategy for HPLC method based on analytical requirements.
References
-
Separation of Positional Isomers on Phenyl Phases
-
Quinoline Synthesis & Impurities
-
HPLC Retention Prediction
- Title: "Quantitative structure-chromatographic retention correlations of quinoline deriv
- Source: Journal of Chrom
-
URL:[Link]
-
Compound Data (CAS 1447-42-3)
Sources
- 1. 2,6,8-Trimethylquinolin-4-ol | C12H13NO | CID 705868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2243-89-2: 2,4,6-Trimethylquinoline | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2,3,6-Trimethylquinolin-4-OL
For Immediate Reference: Treat 2,3,6-Trimethylquinolin-4-OL as a Hazardous Waste. Due to a lack of specific data for this compound, all disposal procedures should follow the most stringent applicable local, state, and federal regulations for hazardous chemical waste.
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2,3,6-Trimethylquinolin-4-OL, a compound frequently utilized in synthetic chemistry and drug discovery. As a trusted partner in your research, we extend our commitment beyond the product itself to ensure the safety of your laboratory personnel and the protection of our environment. This document is intended for researchers, scientists, and drug development professionals.
The Core Principle: Proactive Hazard Assessment
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, a thorough risk assessment must be conducted. All personnel involved in the handling and disposal of 2,3,6-Trimethylquinolin-4-OL waste must be trained on the potential hazards and the procedures outlined in this guide.[6][7]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure risk.[2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and potential aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, tested to EN 374). | To prevent skin contact. Gloves should be inspected for integrity before each use and disposed of as hazardous waste after handling. |
| Body Protection | A laboratory coat is the minimum requirement. A chemical-resistant apron should be worn when handling larger quantities. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | All handling of 2,3,6-Trimethylquinolin-4-OL and its waste should be conducted within a certified chemical fume hood. | To minimize inhalation exposure to any dust or vapors.[8] |
Emergency Equipment: Ensure that a calibrated and certified chemical fume hood is used for all operations. An eyewash station and a safety shower must be readily accessible and their locations known to all personnel.[8][9]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of 2,3,6-Trimethylquinolin-4-OL.
Step 1: Waste Identification and Segregation
Proper identification and segregation are the foundational steps for compliant chemical waste management.[8][10]
-
Do Not Mix: 2,3,6-Trimethylquinolin-4-OL waste should not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8] Incompatible chemicals can react violently, leading to the generation of heat, toxic gases, or even explosions.[8]
-
Solid vs. Liquid: Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, reaction mixtures).
Step 2: Waste Collection and Containerization
The selection of an appropriate waste container is critical for safe storage and transport.
-
Container Compatibility: Use only approved hazardous waste containers that are chemically compatible with 2,3,6-Trimethylquinolin-4-OL. High-density polyethylene (HDPE) or glass containers are generally suitable.[8]
-
Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[10]
-
Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
Step 3: Labeling
Accurate and clear labeling of hazardous waste is a strict regulatory requirement.[11][10]
-
Labeling Contents: The label must include the words "Hazardous Waste," the full chemical name "2,3,6-Trimethylquinolin-4-OL," and the approximate concentration and quantity.[10] Avoid using abbreviations or chemical formulas.[11]
-
Hazard Identification: Indicate the primary hazards (e.g., "Toxic," "Irritant").
Step 4: Storage
Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
-
Designated Area: Store the waste container in a designated and clearly marked satellite accumulation area (SAA) within the laboratory.[10][12]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[13]
-
Segregation: Store containers of 2,3,6-Trimethylquinolin-4-OL waste away from incompatible materials, particularly strong oxidizing agents.[14][15]
-
Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[10][12]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's approved channels.[8]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Provide them with all the necessary information from the waste label.
-
Licensed Disposal Company: Your EHS department will arrange for the collection and disposal of the waste by a licensed and certified hazardous waste disposal company.[16]
-
Documentation: Retain all documentation related to the waste disposal for at least three years, as required by the EPA.[17]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and correct action is critical.
Small Spills (Manageable by Laboratory Personnel)
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment: Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[14][18]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Label the container with the spilled chemical's name and "Spill Debris" and arrange for its disposal through your EHS department.
Large Spills or Unknown Hazards
For large spills or if you are unsure how to proceed, evacuate the area immediately and contact your institution's EHS or emergency response team.
Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[19]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[19]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[19]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[19]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2,3,6-Trimethylquinolin-4-OL.
Caption: A flowchart outlining the key stages of 2,3,6-Trimethylquinolin-4-OL waste management.
References
- Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
- BenchChem. (2025). Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals.
- ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Safety Data Sheet. (2022, June 10). LGHQ 2.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 2,4,6-trimethylquinoline.
- Chemos GmbH&Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
- Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 6-METHYL QUINOLINE.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- BenchChem. (2025). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
- Fisher Scientific. (2012, April 19). SAFETY DATA SHEET: Quinoline.
- Santa Cruz Biotechnology, Inc. (2016, April 18). SAFETY DATA SHEET: Trimethyl citrate.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: (E)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one.
- Dow Chemical Company. (2023, March 23). SAFETY DATA SHEET.
- Conn Maciel Carey LLP. (2025). OSHA Chemical Storage Requirements [2025 Guide].
- Bowie State University. (n.d.). HAZARDOUS CHEMICAL HANDLING PROCEDURES.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: 6-Methylquinoline, 95+%.
Sources
- 1. chemos.de [chemos.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. technopharmchem.com [technopharmchem.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. research.columbia.edu [research.columbia.edu]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. epa.gov [epa.gov]
- 13. connmaciel.com [connmaciel.com]
- 14. image.trusco-sterra2.com [image.trusco-sterra2.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. bowiestate.edu [bowiestate.edu]
- 17. sustainable-markets.com [sustainable-markets.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
Navigating the Unseen: A Practical Guide to Handling 2,3,6-Trimethylquinolin-4-OL
Disclaimer: No specific Safety Data Sheet (SDS) is available for 2,3,6-Trimethylquinolin-4-OL. The following guidance is based on the known hazards of structurally similar quinoline compounds. A thorough risk assessment must be conducted for your specific experimental conditions in consultation with your institution's environmental health and safety department.
The Quinoline Hazard Profile: An Evidence-Based Assessment
Quinoline and its derivatives are recognized for their potential biological activity, which also necessitates a cautious approach to handling. Based on data from analogous compounds, 2,3,6-Trimethylquinolin-4-OL should be treated as a hazardous substance with the potential for acute and chronic health effects.
The primary hazards associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation, particularly if handled as a dust or aerosol.[3][4]
-
Long-Term Health Effects: Some quinoline compounds are suspected of causing genetic defects and may be carcinogenic.[5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to minimize exposure risk. The following table outlines the minimum required PPE for handling 2,3,6-Trimethylquinolin-4-OL.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, tested to EN 374). | To prevent skin contact and absorption. Always inspect gloves for integrity before use. |
| Eye/Face Protection | Tightly fitting safety goggles. A face shield is required when there is a splash hazard. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Skin and Body Protection | Laboratory coat. Chemical-resistant apron and sleeves for larger quantities. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood. If a fume hood is not available or if dusts/aerosols are generated, a NIOSH-approved respirator with appropriate particulate and organic vapor cartridges is required. | To prevent inhalation of the compound, which may cause respiratory irritation. |
Operational Protocol: From Receipt to Disposal
A systematic workflow is critical to safely managing 2,3,6-Trimethylquinolin-4-OL in a laboratory setting.
Pre-Handling and Preparation
-
Designated Area: All work with 2,3,6-Trimethylquinolin-4-OL should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing absorbent materials (e.g., sand or vermiculite), appropriate PPE, and waste disposal bags should be available in the immediate vicinity.
Step-by-Step Handling Procedure
-
Don PPE: Before handling the compound, put on all required PPE as detailed in the table above.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a draft shield to minimize the dispersal of powder.
-
Dissolving: When preparing solutions, add the solid 2,3,6-Trimethylquinolin-4-OL to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood. Ensure that reaction vessels are properly secured.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water.[8] Clean all contaminated surfaces.
Storage
Store 2,3,6-Trimethylquinolin-4-OL in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] The storage area should be secure and accessible only to authorized personnel.
Disposal Plan: A Responsible Conclusion
All waste materials, including empty containers, contaminated PPE, and cleanup materials from spills, must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste containing 2,3,6-Trimethylquinolin-4-OL in separate, clearly labeled, and sealed containers.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of in a designated hazardous waste container.
-
Disposal Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.
Visualizing the Workflow
The following diagram illustrates the key stages of safely handling 2,3,6-Trimethylquinolin-4-OL.
Caption: Safe handling workflow for 2,3,6-Trimethylquinolin-4-OL.
References
- SKF. (n.d.). Safety Data Sheet.
- SKF. (2022, June 10). Safety Data Sheet.
- Tianjin Zhongxin Chemtech Co., Ltd. (2011, August 22). MATERIAL SAFTY DATA SHEET.
- Fisher Scientific. (2012, April 19). SAFETY DATA SHEET.
- Acme Organics Pvt. Ltd. (2019, September 28). Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (2016, April 18). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). 2,4,6-Trimethylaniline.
- Dow. (2012, June 8). Personal Protective Equipment Guidance.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, July 3). Quinolines: Human health tier II assessment.
- Sigma-Aldrich. (2025, August 6). SAFETY DATA SHEET.
- ECHA. (n.d.). 1,2-Dihydro-2,2,4-trimethylquinoline, oligomers - Registration Dossier.
Sources
- 1. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. harwick.com [harwick.com]
- 5. fishersci.com [fishersci.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. image.trusco-sterra2.com [image.trusco-sterra2.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
